3-[Ethyl(dimethoxy)silyl]propan-1-amine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
639464-90-7 |
|---|---|
Molecular Formula |
C7H19NO2Si |
Molecular Weight |
177.32 g/mol |
IUPAC Name |
3-[ethyl(dimethoxy)silyl]propan-1-amine |
InChI |
InChI=1S/C7H19NO2Si/c1-4-11(9-2,10-3)7-5-6-8/h4-8H2,1-3H3 |
InChI Key |
TZVMHTHUWCFVQH-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CCCN)(OC)OC |
Origin of Product |
United States |
Advanced Structural Elucidation and Spectroscopic Characterization Techniques for 3 Ethyl Dimethoxy Silyl Propan 1 Amine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is the cornerstone for the structural elucidation of 3-[Ethyl(dimethoxy)silyl]propan-1-amine, offering detailed insight into the carbon framework, the silicon center, and the terminal amine group.
Proton (¹H) and Carbon-13 (¹³C) NMR for Organic Framework Characterization
¹H and ¹³C NMR spectroscopy are fundamental in defining the organic portions of the molecule—the ethyl, propyl, and methoxy (B1213986) groups. The chemical shifts (δ) are indicative of the electronic environment of each nucleus. In a typical deuterated solvent like CDCl₃, the proton spectrum would display distinct signals for the ethyl group (a triplet for the methyl protons and a quartet for the methylene (B1212753) protons), the three methylene groups of the propyl chain, the methoxy groups, and the amine protons. docbrown.infodocbrown.info The amine protons often appear as a broad singlet and can exchange with deuterium (B1214612) if D₂O is added.
The ¹³C NMR spectrum provides complementary information, showing a unique signal for each carbon atom in a distinct chemical environment. The carbon atoms closer to the electronegative silicon and oxygen atoms are expected to be shifted downfield. rsc.orgrsc.orgchemicalbook.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Predicted values are based on analogous structures and general NMR principles.
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Si-CH₂-CH₃ | ~0.5 (q) | ~8 |
| Si-CH₂-CH₃ | ~0.9 (t) | ~7 |
| Si-CH₂-CH₂-CH₂-NH₂ | ~0.6 (m) | ~10 |
| Si-CH₂-CH₂-CH₂-NH₂ | ~1.5 (m) | ~28 |
| Si-CH₂-CH₂-CH₂-NH₂ | ~2.7 (t) | ~46 |
| Si-O-CH₃ | ~3.5 (s) | ~50 |
| NH₂ | ~1.3 (br s) | N/A |
Silicon-29 (²⁹Si) NMR for Silyl (B83357) Group Conformation and Connectivity
²⁹Si NMR spectroscopy is a powerful tool for directly probing the silicon atom's local environment. huji.ac.il The chemical shift of the silicon nucleus is highly sensitive to the nature and number of substituents attached to it. For organoalkoxysilanes, the ²⁹Si chemical shift provides clear information about the degree of condensation and hydrolysis. bohrium.comresearchgate.net In this compound, the silicon atom is bonded to one ethyl group, one aminopropyl group, and two methoxy groups. This specific substitution pattern results in a characteristic chemical shift. Based on data for similar methyl- and methoxy-substituted silanes, the expected ²⁹Si chemical shift would be in a well-defined region, distinguishing it from related siloxanes or trialkoxysilanes. unige.ch
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Through-Bond and Through-Space Correlations
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecular backbone. youtube.com
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings between adjacent atoms. For this compound, COSY would show correlations between the CH₃ and CH₂ protons of the ethyl group, and sequentially along the three CH₂ groups of the propyl chain.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It is the most reliable method for assigning each carbon signal to its attached proton(s), pairing the data from the ¹H and ¹³C spectra.
Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) and Raman Spectroscopy
Identification of Characteristic Functional Group Vibrations (Si-O-C, Si-C, N-H, C-H)
The infrared and Raman spectra of this compound are dominated by absorptions and scattering corresponding to its key functional groups. gelest.com
N-H Vibrations: The primary amine group exhibits characteristic N-H stretching vibrations, typically appearing as a pair of medium-intensity bands in the 3300-3400 cm⁻¹ region in the FTIR spectrum. An N-H bending (scissoring) vibration is also expected around 1600 cm⁻¹.
C-H Vibrations: The aliphatic C-H stretching vibrations from the ethyl, propyl, and methoxy groups are observed in the 2850-2980 cm⁻¹ range.
Si-O-C Vibrations: A strong, broad absorption band corresponding to the asymmetric Si-O-C stretching vibration is a hallmark of alkoxysilanes and is typically found in the 1070-1100 cm⁻¹ region. researchgate.net
Si-C Vibrations: The Si-C stretching vibrations occur in the fingerprint region of the spectrum, typically between 600 and 800 cm⁻¹. Raman spectroscopy can be particularly useful for identifying these vibrations. physicsopenlab.orgscirp.org
Table 2: Characteristic Vibrational Frequencies for this compound Frequency ranges are based on established literature values for organosilanes and amines.
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |
| N-H | Symmetric & Asymmetric Stretch | 3300 - 3400 |
| N-H | Bending (Scissoring) | 1590 - 1650 |
| C-H (Aliphatic) | Stretch | 2850 - 2980 |
| C-H (Aliphatic) | Bending | 1370 - 1470 |
| Si-O-C | Asymmetric Stretch | 1070 - 1100 |
| Si-C | Stretch | 600 - 800 |
In-situ Monitoring of Hydrolysis and Condensation Reactions
The functional core of silane (B1218182) coupling agent chemistry lies in the hydrolysis of its alkoxy groups to form reactive silanols (Si-OH), followed by the condensation of these silanols to form stable siloxane (Si-O-Si) networks. gelest.com In-situ monitoring of these sequential reactions for this compound is crucial for controlling its application in surface modification and material synthesis.
Hydrolysis of the methoxy and ethyl groups to form silanols.
Condensation of silanols into oligomeric species. gelest.com
Hydrogen bonding of the silanol (B1196071) oligomers with a substrate's hydroxyl groups.
Formation of covalent Si-O-Substrate bonds during curing, with the loss of water. gelest.com
Spectroscopic techniques are paramount for real-time analysis of these processes. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si) is a powerful tool to follow the kinetics of both hydrolysis and condensation by monitoring the changes in the chemical environment of the silicon, carbon, and hydrogen atoms as the reactions proceed. researchgate.net For instance, the disappearance of signals corresponding to the methoxy group protons and the appearance of new signals for methanol (B129727) and silanols can be tracked over time.
The table below illustrates the kind of species that can be monitored during the reaction cascade.
| Species Type | General Structure | Monitoring Significance |
| Monomeric Silane | R-Si(OR')₃ | Starting material, concentration decreases over time. |
| Hydrolyzed Monomer | R-Si(OR')₂(OH) | Initial product of hydrolysis. |
| Silanetriol | R-Si(OH)₃ | Fully hydrolyzed, highly reactive intermediate. |
| Dimeric Condensate | (HO)₂Si(R)-O-Si(R)(OH)₂ | Early-stage condensation product. |
| Oligomeric Condensates | [R-Si(O)₁.₅]ₙ | Higher molecular weight species forming the siloxane network. |
This table is illustrative of the general process for an R-Si(OR')₃ silane; for this compound, the process involves two methoxy groups and one ethyl group.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry is an indispensable tool for confirming the molecular weight and structural integrity of this compound, as well as for identifying impurities and degradation products.
Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing thermally labile or polar molecules without causing significant fragmentation. nih.gov This allows for the accurate determination of the molecular weight of the parent molecule. For this compound, the primary amine group is readily protonated under typical ESI conditions, leading to the observation of the protonated molecule [M+H]⁺. This technique is also valuable for studying the initial products of hydrolysis and condensation in solution, as it can detect the mass of water-soluble oligomers. nih.govresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for assessing the purity of volatile compounds like this compound and for identifying volatile impurities. rsc.org The sample is vaporized and separated based on boiling point and polarity on a GC column, with each eluting component subsequently ionized and detected by the mass spectrometer. dss.go.th This allows for the simultaneous quantification and identification of the main component and any impurities, such as residual starting materials, solvents, or by-products from synthesis. google.com The electron ionization (EI) mass spectrum provides a characteristic fragmentation pattern, or "fingerprint," that can be used for definitive identification by comparison to spectral libraries. dss.go.th However, analysis of organosilicon compounds by GC-MS can sometimes be complicated by unexpected gas-phase reactions within the mass spectrometer. wiley.com
Table 3.3.2: Potential Impurities in this compound Detectable by GC-MS
| Compound Name | Potential Origin | Significance |
|---|---|---|
| Methanol | By-product of hydrolysis. | Indicates moisture contamination and degradation. |
| Ethanol | By-product of hydrolysis. | Indicates moisture contamination and degradation. |
| Chlorosilane precursors | Incomplete reaction during synthesis. | Can affect reactivity and performance. |
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio, often to within a few parts per million (ppm). acs.org This precision allows for the unambiguous determination of a compound's elemental formula. For this compound (C₇H₁₉NO₂Si), HRMS can distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions. This is a critical step in confirming the identity of a newly synthesized compound or for the structural elucidation of unknown derivatives or impurities. acs.orgnih.gov
Table 3.3.3: Exact Mass Calculation for this compound
| Element | Count | Isotopic Mass (Da) | Total Mass (Da) |
|---|---|---|---|
| Carbon (¹²C) | 7 | 12.000000 | 84.000000 |
| Hydrogen (¹H) | 19 | 1.007825 | 19.148675 |
| Nitrogen (¹⁴N) | 1 | 14.003074 | 14.003074 |
| Oxygen (¹⁶O) | 2 | 15.994915 | 31.989830 |
| Silicon (²⁸Si) | 1 | 27.976927 | 27.976927 |
| Total Exact Mass | 177.118506 | ||
| Protonated [M+H]⁺ | 178.126331 |
Note: The molecular formula used here is for the specific compound this compound, which has two methoxy groups.
X-ray Diffraction (XRD) and Single Crystal X-ray Crystallography of Crystalline Intermediates or Functionalized Derivatives of this compound
While this compound is a liquid at ambient temperature, its functionalized derivatives or crystalline intermediates can be analyzed using X-ray diffraction techniques. Single-crystal X-ray diffraction is a powerful, non-destructive method that provides precise three-dimensional information about the atomic arrangement in a crystal, including bond lengths, bond angles, and unit cell dimensions. carleton.edurigaku.com
This technique is not applied to the liquid silane itself, but to solid, crystalline materials synthesized using the silane. For example, if the amine group of the silane is reacted with another molecule to form a crystalline solid, single-crystal XRD could be used to definitively determine the structure of that derivative. rsc.org Similarly, powder XRD can be used to characterize the crystalline structure of materials that have been surface-modified with the silane, revealing changes in the material's crystallinity after treatment. acs.org
Elemental Analysis (CHN) for Stoichiometric Verification of this compound
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. mt.com This is achieved through the combustion of a precisely weighed sample, where the resulting gases (CO₂, H₂O, and N₂) are quantified. youtube.com The experimental percentages are then compared to the theoretical values calculated from the compound's molecular formula to confirm its stoichiometric purity and integrity. researchgate.net For organosilicon compounds, this analysis provides crucial validation of the organic portion of the molecule.
Table 3.5: Theoretical vs. Experimental Elemental Composition for this compound (C₇H₁₉NO₂Si)
| Element | Theoretical % | Typical Experimental % | Allowable Deviation |
|---|---|---|---|
| Carbon (C) | 47.41% | 47.25% | ± 0.4% |
| Hydrogen (H) | 10.80% | 10.89% | ± 0.4% |
| Nitrogen (N) | 7.90% | 7.85% | ± 0.4% |
Note: Experimental values are hypothetical examples representing a high-purity sample.
Reactivity and Mechanistic Investigations of 3 Ethyl Dimethoxy Silyl Propan 1 Amine
Hydrolysis and Condensation Reactions of the Dimethoxysilyl Group
The dimethoxysilyl group of 3-[Ethyl(dimethoxy)silyl]propan-1-amine is the reactive center for hydrolysis and condensation, fundamental processes in the formation of silicon-based polymers and surface modifications. These reactions involve the cleavage of the silicon-oxygen bond in the methoxy (B1213986) group by water, followed by the formation of new silicon-oxygen-silicon (siloxane) bonds.
Kinetic Studies of Hydrolysis under Varying pH and Temperature Conditions
The hydrolysis of alkoxysilanes, such as the dimethoxysilyl group in this compound, is a critical step that is highly sensitive to pH and temperature. The reaction rate is slowest at a neutral pH of around 7 and is significantly accelerated by either acidic or alkaline conditions. nih.gov This catalytic effect is a general feature of silane (B1218182) hydrolysis. nih.gov
The presence of the amino group in the propyl chain introduces an intramolecular catalytic effect, making aminosilanes like the target compound more reactive towards water compared to non-amino functionalized silanes, even under neutral conditions. nih.govnih.gov The amine group can catalyze the hydrolysis of the siloxane bonds. researchgate.net Upon contact with water, the primary amine group can protonate, leading to an increase in the local pH and a concentration of hydroxide (B78521) ions, which in turn catalyze the hydrolysis of the methoxy groups on the silicon atom. nih.gov
Temperature also plays a crucial role in the hydrolysis kinetics, following the Arrhenius law where the rate constant increases with temperature. nih.gov Studies on other aminosilanes have shown that an increase in temperature significantly accelerates the hydrolysis and subsequent condensation reactions. researchgate.net For example, kinetic studies on the silanization of nanoparticles with (3-aminopropyl)triethoxylsilane (APTES) showed that the reaction progress towards saturation is very slow at room temperature but is significantly enhanced at higher temperatures, such as 70 °C. nih.gov
Table 1: Comparative Hydrolysis Kinetic Data for Analogous Silanes
| Silane | Conditions | Rate Constant | Activation Energy (kJ/mol) | Reference |
| 3-Aminopropyltriethoxysilane (B1664141) (APTES) | Neutral, Ethanol/Water | Fastest among tested silanes | Not specified | researchgate.net |
| 3-(2-Amino-ethylamino)propyl-trimethoxysilane (DAMS) | Pure water & Ethanol/water | Strongly pH-dependent | Not specified | researchgate.net |
| Methyltriethoxysilane (MTES) | Alkaline | Not specified | Larger than in acidic systems | nih.gov |
Note: This table presents data for analogous compounds to illustrate the general kinetic behavior. Specific data for this compound is not available.
Role of Catalysts (Acid/Base) in Condensation Pathways
Both acid and base catalysis play a pivotal role in the condensation of silanols formed from the hydrolysis of this compound. The mechanism and the structure of the resulting products are highly dependent on the type of catalyst used.
Under acidic conditions, the protonation of a silanol (B1196071) group makes it a better leaving group, facilitating nucleophilic attack by another silanol. This pathway generally leads to the formation of less branched, more linear or randomly branched polymeric structures. oecd.org
Conversely, base catalysis involves the deprotonation of a silanol group to form a more nucleophilic silanolate anion. This anion then attacks another neutral silanol. Base-catalyzed condensation tends to produce more highly branched, cross-linked, and particulate structures. oecd.org
In the case of this compound, the primary amine functionality can act as an internal base catalyst, promoting condensation. This self-catalysis is a key feature of aminosilanes. nih.gov The presence of amines has been shown to increase the rate of the primary silanization reaction. researchgate.net However, the use of external acid or base catalysts can further direct the condensation pathway. For instance, the addition of an acid catalyst to an aminosilane (B1250345) solution can enhance hydrolysis while slowing down the self-condensation reactions. researchgate.net
Formation of Oligomeric and Polymeric Siloxane Networks
The hydrolysis and subsequent condensation of this compound lead to the formation of oligomeric and ultimately polymeric siloxane networks. chemicalbook.com The structure of these networks is a direct consequence of the reaction conditions, including pH, water concentration, and the presence of catalysts.
Initially, the hydrolysis of the dimethoxysilyl groups yields silanediols. These reactive monomers can then condense with each other or with unhydrolyzed molecules. The initial stages of condensation typically produce linear or cyclic oligomers. As the reaction proceeds, these oligomers can further cross-link, leading to the formation of a three-dimensional siloxane network. chemicalbook.com
Studies on related aminosilanes have shown that in aqueous solutions, aminosilanes can form various structures, from monomeric silanetriols at low concentrations to complex oligomeric and polymeric networks. oecd.org The formation of these networks is a dynamic process, with both condensation and hydrolysis of siloxane bonds occurring, especially under certain pH conditions. researchgate.net The structure of these oligomers can be characterized by techniques such as 29Si NMR and mass spectrometry. oecd.org Research on 3-aminopropyl-functionalized oligosilsesquioxanes has demonstrated the formation of complex cage-like and polymeric structures. researchgate.net
Reactivity of the Primary Amine Functionality
The primary amine group in this compound provides a second reactive site, enabling a diverse range of chemical transformations independent of or in concert with the silyl (B83357) group.
Amine Protonation and Salt Formation Equilibrium
The primary amine group is basic and can readily accept a proton from an acid to form an ammonium (B1175870) salt. This acid-base equilibrium is fundamental to the behavior of the molecule in solution and influences its reactivity. The basicity of the amine is quantified by its pKa value. While the specific pKa for this compound is not documented, the pKa of the conjugate acid of the closely related n-propylamine is approximately 10.7. The Kb of the n-propylamine amino group is reported as 4.7 × 10⁻⁴. In aqueous solutions, the amine group of aminosilanes can be protonated, influencing the surface charge when grafted onto substrates.
The equilibrium between the free amine and its protonated form is highly pH-dependent. At pH values below the pKa, the protonated ammonium form will predominate, rendering the nitrogen lone pair unavailable for nucleophilic reactions. Conversely, at pH values above the pKa, the free amine will be the major species, and it can act as a nucleophile.
Nucleophilic Reactions: Acylation, Alkylation, and Schiff Base Formation
The lone pair of electrons on the nitrogen atom of the primary amine makes it a potent nucleophile, capable of reacting with a variety of electrophilic species.
Acylation: The primary amine can react with acylating agents such as acid chlorides, anhydrides, and esters to form amides. This reaction is a common method for modifying the functionality of the aminosilane. The reaction proceeds through a nucleophilic acyl substitution mechanism.
Alkylation: The amine group can also undergo nucleophilic substitution reactions with alkyl halides to form secondary and tertiary amines, and ultimately quaternary ammonium salts. These reactions introduce new alkyl groups onto the nitrogen atom, altering the steric and electronic properties of the molecule.
Schiff Base Formation: A characteristic reaction of primary amines is their condensation with aldehydes or ketones to form imines, also known as Schiff bases. This reaction is typically reversible and can be catalyzed by either acid or base. The formation of a Schiff base involves a nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. The pH must be carefully controlled for optimal imine formation, with a pH around 5 often being most effective. For aminosilanes, the reaction is often carried out in an alcoholic solvent, sometimes with the addition of a few drops of glacial acetic acid to catalyze the reaction.
Table 2: General Reactivity of the Primary Amine Group
| Reaction Type | Reactant | Product | General Conditions |
| Protonation | Acid (H+) | Ammonium Salt | pH < pKa |
| Acylation | Acid Chloride (R-COCl) | Amide | Base scavenger often used |
| Alkylation | Alkyl Halide (R-X) | Secondary/Tertiary Amine | - |
| Schiff Base Formation | Aldehyde (R-CHO) | Imine (Schiff Base) | pH control (often mildly acidic), removal of water |
Note: This table provides a general overview of the reactivity. Specific reaction conditions and kinetics would need to be determined experimentally for this compound.
Surface Grafting and Covalent Immobilization Mechanisms on Inorganic Substrates
The grafting of this compound onto inorganic substrates is a critical process for surface modification, proceeding through a combination of physical and chemical interactions that lead to the formation of stable, covalently bound layers.
Physisorption vs. Chemisorption of this compound
The initial interaction between this compound and an inorganic substrate, such as silica (B1680970) or metal oxides, involves physisorption. Physisorption, or physical adsorption, is characterized by weak, non-covalent interactions like van der Waals forces, dipole-dipole interactions, and hydrogen bonding. nih.govgoldapp.com.cnfiveable.me The enthalpy change for physisorption is typically low, in the range of 20-40 kJ/mol. fiveable.me In the case of this aminosilane, the primary amine group can form hydrogen bonds with the hydroxyl groups (-OH) present on the surface of oxidic substrates.
Chemisorption, or chemical adsorption, follows this initial physical adsorption and involves the formation of strong, covalent bonds between the adsorbate and the substrate. nih.govgoldapp.com.cn This process is characterized by a much higher enthalpy change, typically between 80 and 240 kJ/mol. goldapp.com.cnfiveable.me For this compound, chemisorption occurs via the hydrolysis of the methoxy groups (-OCH₃) on the silicon atom, catalyzed by surface water, to form reactive silanol groups (Si-OH). These silanols then undergo a condensation reaction with the substrate's hydroxyl groups, forming stable siloxane (Si-O-Substrate) bonds. nih.gov This covalent linkage is responsible for the durable attachment of the silane to the surface. While physisorption is a reversible process, chemisorption is generally considered irreversible due to the strength of the chemical bonds formed. fiveable.me
Table 1: Comparison of Physisorption and Chemisorption
| Characteristic | Physisorption | Chemisorption |
|---|---|---|
| Bonding Forces | Weak van der Waals forces, hydrogen bonds fiveable.me | Strong covalent bonds fiveable.me |
| Enthalpy of Adsorption | Low (20-40 kJ/mol) fiveable.me | High (80-400 kJ/mol) fiveable.me |
| Reversibility | Reversible fiveable.me | Irreversible fiveable.me |
| Layer Formation | Can form multilayers fiveable.me | Limited to a monolayer goldapp.com.cn |
| Specificity | Non-specific goldapp.com.cn | Highly specific goldapp.com.cn |
| Activation Energy | Generally low | Often requires activation energy fiveable.me |
Formation of Monolayers and Multilayers on Oxidic Surfaces
The structure of the grafted layer of this compound on an oxidic surface can range from a well-ordered single layer (monolayer) to thicker, polymerized structures (multilayers). The final morphology is highly dependent on the reaction conditions.
Monolayer Formation : The formation of a uniform monolayer is often favored when using vapor-phase deposition techniques. researchgate.net In this method, the concentration of the silane is low, and the presence of water can be carefully controlled, often relying on atmospheric moisture or the thin layer of water adsorbed on the substrate surface. researchgate.net These conditions limit the extent of intermolecular condensation between silane molecules, promoting instead the reaction with the substrate surface.
Multilayer Formation : Liquid-phase deposition, particularly from anhydrous solvents with trace amounts of water, can lead to the formation of more densely packed and hydrolytically stable layers. nih.gov However, higher silane concentrations and excess water can promote intermolecular condensation reactions between silane molecules. This results in the formation of oligomers in solution, which then adsorb onto the surface, leading to the growth of thicker, cross-linked multilayers. researchgate.net These multilayers can sometimes contain loosely bound or physisorbed species that can be removed by rinsing. nih.govresearchgate.net Curing, which involves heating the substrate after silane deposition, is often employed to drive the condensation reactions to completion, resulting in a denser and more stable film. nih.gov
Interfacial Reaction Kinetics and Thermodynamics
The reaction kinetics of aminosilanes with silica-like surfaces have been studied using compounds like (3-aminopropyl)dimethylmethoxysilane (B1222537) (APDMS). acs.orgresearchgate.net Research suggests that the catalytic reaction can be second-order with respect to the aminosilane, where a second aminosilane molecule acts as a catalyst for the reaction. acs.orgresearchgate.net The reaction rate is significantly influenced by the solvent and temperature. For instance, the reaction is much faster in non-polar solvents like hexane (B92381) compared to polar solvents like tetrahydrofuran (B95107) (THF). acs.orgresearchgate.net This is attributed to the competitive hydrogen bonding of the polar solvent with the silane and the surface, which hinders the formation of the necessary pre-reaction complex between the aminosilane and the surface silanols. acs.orgresearchgate.net
Thermodynamically, the process is also temperature-dependent in a complex way. In hexane, for example, the reaction rate of APDMS decreases as the temperature increases above 245 K. acs.orgresearchgate.net This negative temperature dependence is due to a reduction in the formation of the pre-reaction complex at higher temperatures. Below 245 K, the reaction itself becomes the rate-limiting step, and the rate decreases with decreasing temperature as expected. acs.orgresearchgate.net These findings highlight the delicate balance of thermodynamic and kinetic factors that control the covalent immobilization of aminosilanes on surfaces.
Thermal Stability and Degradation Pathways of this compound and its Polymerized Forms
The thermal stability of this compound, both as a monomer and in its polymerized or surface-grafted form, is a critical parameter for its application in environments exposed to elevated temperatures. Degradation typically involves the breakdown of the organic propyl-amine chain or the inorganic siloxane network.
A significant degradation pathway for surface-grafted aminosilanes involves the hydrolysis of the siloxane bonds (Si-O-Si or Si-O-Substrate), a reaction that is notably catalyzed by the amine functionality itself. nih.gov This can occur either intramolecularly, through the formation of a stable five-membered cyclic intermediate, or intermolecularly between adjacent silane molecules. nih.gov This amine-catalyzed hydrolysis can lead to the loss of the covalently attached silane layer, especially upon exposure to aqueous or humid environments at elevated temperatures. nih.govacs.org Studies on similar aminosilanes have shown that this degradation can be extensive. nih.govnih.gov
Thermogravimetric Analysis (TGA) for Decomposition Onset and Mass Loss Profiles
In one study, cellulose (B213188) grafted with 3-aminopropyltriethoxysilane (APS) showed an increase in thermal stability of 8°C compared to unmodified cellulose. ncsu.edu When incorporated into a poly(lactic acid) (PLA) matrix, the composite with silane-grafted cellulose (PLA/SGC) exhibited a thermal stability improvement of 12°C compared to the composite with ungrafted cellulose. ncsu.edu Another study using TGA combined with infrared spectroscopy (TGA-IR) on a silane primer layer containing an aminosilane revealed that the initial decomposition involves the hydrolysis of alkoxy groups to form Si-OH, followed by condensation reactions. nih.gov
The following table provides representative TGA data for materials modified with aminosilanes, illustrating the typical decomposition temperatures and the effect of silane grafting.
Table 2: Representative TGA Data for Aminosilane-Modified Materials
| Material | Onset Decomposition Temp (Tonset) | Peak Decomposition Temp (Tpeak) | Observation | Source |
|---|---|---|---|---|
| Cellulose (C) | ~319 °C | ~353 °C | Baseline thermal stability. | ncsu.edu |
| Silane-Grafted Cellulose (SGC) | ~327 °C | ~358 °C | Thermal stability improved by 8 °C after silane grafting. | ncsu.edu |
| PLA/C Composite | ~325 °C | ~360 °C | Stability of the composite with unmodified cellulose. | ncsu.edu |
| PLA/SGC Composite | ~337 °C | ~365 °C | Silane grafting improved the composite's thermal stability by 12 °C. | ncsu.edu |
This data demonstrates that the formation of a cross-linked siloxane network and the interaction of the aminosilane with a substrate can enhance thermal stability by increasing the energy required to initiate decomposition.
Differential Scanning Calorimetry (DSC) for Phase Transitions and Polymerization Enthalpy
Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to investigate the thermal properties of materials. By measuring the difference in heat flow between a sample and a reference as a function of temperature, DSC can detect and quantify phase transitions such as melting, crystallization, and glass transitions. Furthermore, it can be employed to determine the enthalpy changes associated with chemical reactions, including polymerization.
For this compound, a DSC analysis would be critical in understanding its behavior under thermal stress. The presence of hydrolyzable dimethoxy groups and a reactive primary amine suggests the potential for complex thermal behavior, including self-condensation and polymerization upon heating.
A typical DSC thermogram for this compound would be expected to show an endothermic peak corresponding to its boiling point. In the presence of moisture, an exothermic event might be observed, indicating the enthalpy of hydrolysis and subsequent condensation reactions. The magnitude of this exotherm would provide a quantitative measure of the heat released during polymerization.
Hypothetical DSC Data for this compound:
| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) | Interpretation |
| Glass Transition | -80 | - | - | Transition from a rigid to a more amorphous state |
| Crystallization | 25 | 40 | -50 | Exothermic process indicating molecular ordering |
| Melting | 95 | 105 | 100 | Endothermic process indicating a solid-to-liquid phase change |
| Polymerization | 150 | 180 | -200 | Exothermic process due to condensation reactions |
Note: The data presented in this table is hypothetical and for illustrative purposes only, as specific experimental data for this compound is not available.
Solvent Effects and Their Influence on this compound Reactivity
The reactivity of this compound, particularly the hydrolysis and condensation of its methoxysilyl groups, is significantly influenced by the solvent environment. The polarity, protic or aprotic nature, and the ability of the solvent to form hydrogen bonds can all affect the reaction kinetics and the structure of the resulting polysiloxane network.
In protic solvents such as water or alcohols, the hydrolysis of the methoxy groups is typically accelerated due to the availability of protons to catalyze the reaction. The primary amine group can also act as an internal catalyst. The general reaction proceeds in two steps:
Hydrolysis: The methoxy groups react with water to form silanol groups and methanol (B129727). Et(MeO)₂Si(CH₂)₃NH₂ + 2H₂O → Et(HO)₂Si(CH₂)₃NH₂ + 2MeOH
Condensation: The newly formed silanol groups react with each other or with remaining methoxy groups to form siloxane bonds (Si-O-Si), leading to oligomers and eventually a polymer network.
In aprotic solvents, the rate of hydrolysis is generally slower and depends on the adventitious water content. The polarity of the solvent can influence the solubility of the reactants and the growing polymer chains, thereby affecting the final morphology of the product.
Influence of Solvent Type on Reactivity:
| Solvent | Solvent Type | Expected Effect on Hydrolysis Rate | Rationale |
| Water | Protic | High | Acts as both reactant and catalyst. |
| Methanol | Protic | Moderate to High | Can participate in transesterification and hydrolysis. |
| Toluene | Aprotic, Nonpolar | Low | Limited miscibility with water, slowing the hydrolysis step. |
| Tetrahydrofuran (THF) | Aprotic, Polar | Moderate | Can dissolve both the silane and water, facilitating the reaction. |
Note: This table provides a qualitative prediction of solvent effects based on general principles of silane chemistry, as specific kinetic data for this compound in various solvents is not documented in available literature.
Applications of 3 Ethyl Dimethoxy Silyl Propan 1 Amine in Advanced Materials Science and Engineering
Sol-Gel Derived Materials and Hybrid Organic-Inorganic Networks
The sol-gel process is a cornerstone for synthesizing organic-inorganic hybrid (OIH) materials, offering a low-temperature route to create glassy and ceramic materials. fapesp.br Organoalkoxysilanes like 3-[Ethyl(dimethoxy)silyl]propan-1-amine are critical precursors in this process. mdpi.com They are typically used in co-condensation reactions with a primary silica (B1680970) source, such as tetraethoxysilane (TEOS), to introduce organic functionalities directly into the inorganic silica network. rsc.org The ethyl(dimethoxy)silyl group participates in the sol-gel reaction, while the aminopropyl group becomes an integral, covalently bonded part of the resulting three-dimensional matrix, influencing the material's final structure and properties. mdpi.comfapesp.br
Synthesis of Mesoporous Materials Functionalized with this compound
Mesoporous materials, characterized by pore diameters between 2 and 50 nm, are of significant interest for applications in catalysis, separation, and drug delivery. The incorporation of this compound during their synthesis allows for the creation of functionalized mesoporous frameworks. The synthesis is often conducted using a surfactant-templating method, where surfactant micelles act as a template around which the silica and organosilane precursors hydrolyze and condense. rsc.orgnih.gov
The co-condensation of this compound with TEOS in the presence of a structure-directing agent like cetyltrimethylammonium bromide (CTAB) leads to the formation of an ordered, amine-functionalized mesoporous silica. nih.gov The amine groups are distributed throughout the material's pores, imparting a positive surface charge and providing active sites for further chemical modification or for targeted interactions with molecules and ions. Research on similar aminosilanes, such as N-(2-aminoethyl)-3-aminopropyl methyldimethoxysilane, has shown that functionalization reduces the specific surface area and pore size of the host silica, confirming the incorporation of the organic groups within the porous structure. researchgate.net
Design of Xerogels, Aerogels, and Films with Tunable Porosity
The properties of sol-gel derived materials, including xerogels, aerogels, and films, are highly dependent on the processing conditions and the precursors used. The inclusion of this compound provides a mechanism to control the porosity and mechanical properties of these materials. During the gelation and subsequent drying stages, the aminopropyl groups can influence the network's structure.
Xerogels and Aerogels: In the formation of xerogels (dried by evaporation) and aerogels (dried by supercritical extraction), the organofunctional groups can prevent pore collapse. The presence of the aminopropyl chains can create steric hindrance and alter the surface tension within the pores during drying, helping to maintain the porous structure. This leads to materials with lower density and higher surface area compared to purely inorganic counterparts.
Films: When used in the preparation of hybrid films, this compound can improve the flexibility and crack resistance of the resulting coating. fapesp.br The organic component introduces a degree of pliability to the rigid silica network, preventing the formation of cracks that can occur in purely inorganic films due to shrinkage during drying.
Formation of Interpenetrating Polymer Networks (IPNs)
Interpenetrating Polymer Networks (IPNs) are materials composed of two or more polymer networks that are at least partially interlaced on a molecular scale but not covalently bonded to each other. nih.gov Semi-IPNs involve one linear polymer penetrating a crosslinked network. researchgate.net this compound can be used to form the inorganic network component of a semi-IPN.
In a typical synthesis, a pre-formed organic polymer is dissolved in a solution containing the aminosilane (B1250345) precursor. The subsequent sol-gel reaction of this compound forms a crosslinked silica network throughout the organic polymer matrix. researchgate.net The amine functionality of the silane (B1218182) can form hydrogen bonds with the organic polymer, enhancing the compatibility and interaction between the two networks. researchgate.net This approach has been used to create materials with a balance of hydrophilic and hydrophobic properties, as demonstrated in semi-IPNs based on poly(dimethylsiloxane) and poly[2-(dimethylamino)ethyl methacrylate], where the resulting network showed controlled swelling in both water and organic solvents. researchgate.net
Surface Modification of Inorganic Substrates
This compound is widely employed as a silane coupling agent or adhesion promoter. researchgate.netdakenchem.com Its primary function is to form a durable chemical bridge between an inorganic substrate and an organic polymer or coating. silsource.com The mechanism involves the hydrolysis of the methoxy (B1213986) groups into reactive silanol (B1196071) groups (Si-OH). These silanols then condense with hydroxyl groups present on the surface of inorganic materials, forming stable covalent bonds (e.g., Si-O-Metal). ccl.net The aminopropyl group extends away from the surface, ready to react or physically entangle with an overlying organic matrix, thereby improving adhesion and interfacial properties. researchgate.net
Functionalization of Metal Oxides (e.g., SiO₂, TiO₂, Al₂O₃) for Enhanced Adhesion, Wettability, and Reactivity
The surfaces of metal oxides like silica (SiO₂), titania (TiO₂), and alumina (B75360) (Al₂O₃) are rich in hydroxyl groups, making them ideal candidates for modification with this compound. This surface functionalization dramatically alters the surface properties.
Adhesion: The covalent linkage provided by the silane coupling agent significantly enhances the adhesion of paints, coatings, and adhesives to metal oxide surfaces, preventing delamination, especially in the presence of moisture. ccl.netdakenchem.com
Wettability: The introduction of the aminopropyl groups alters the surface energy, typically increasing the surface's affinity for organic resins and improving wettability.
Reactivity: The primary amine group provides a reactive handle on the inorganic surface, allowing for the subsequent grafting of other molecules or initiating surface-based polymerization.
Studies on the vapor-phase grafting of the similar (3-aminopropyl)triethoxysilane (APTES) onto ALD-prepared Al₂O₃ and TiO₂ surfaces have shown the formation of uniform silane monolayers through the reaction with surface hydroxyls. osti.gov This process creates a functionalized surface with well-defined chemistry.
| Metal Oxide Substrate | Effect of Aminosilane Functionalization | Primary Application | Supporting Evidence |
|---|---|---|---|
| Silica (SiO₂) | Improves dispersion in polymer composites, enhances adhesion of coatings, provides sites for further functionalization. | Reinforcing filler, chromatography, coatings. | Functionalization improves mechanical properties of cement composites. researchgate.net |
| Titania (TiO₂) | Enhances adhesion of polymer layers, modifies photocatalytic activity, improves biocompatibility. | Photocatalysts, biomedical implants, sensors. | APTES reacts via siloxy bond formation and ammonium (B1175870) salt formation with the amine group. osti.gov |
| Alumina (Al₂O₃) | Promotes adhesion of sealants and adhesives, improves corrosion resistance of protective coatings. | Composite materials, electronic packaging, protective coatings. | APTES reacts exclusively through metal siloxy bond formation. osti.gov |
Modification of Nanoparticles and Nanofibers for Dispersibility and Interface Control
Controlling the interface between nanoscale materials and a surrounding matrix is critical for the performance of nanocomposites. Agglomeration of nanoparticles or poor adhesion of nanofibers can degrade mechanical and functional properties.
Nanoparticles: Surface functionalization of nanoparticles, such as those made of silica or metal oxides, with this compound is a common strategy to prevent agglomeration. nih.govresearchgate.net The organofunctional groups create a steric barrier and can modify the surface charge, leading to improved colloidal stability and uniform dispersion within a polymer matrix or solvent. nih.govrsc.org Studies using (3-aminopropyl)triethoxysilane (APS) on silica nanoparticles have shown that the amine functionalization can create a positive surface charge, reversing the native negative charge of silica and enabling different interactions. nih.gov
Nanofibers: For composite materials reinforced with nanofibers (e.g., cellulose (B213188), aramid, or electrospun polymer nanofibers), treating the fibers with this compound improves the interfacial adhesion between the fiber and the matrix. nih.govresearchgate.net The silane couples to the nanofiber surface, enhancing stress transfer from the matrix to the reinforcement, which leads to stronger composite materials. researchgate.net Research has demonstrated that chemical modification of cellulose nanofibers can improve their organization and packing, which is beneficial for creating high-performance adsorbent materials. mdpi.com
| Nanomaterial | Purpose of Functionalization | Key Research Finding | Reference |
|---|---|---|---|
| Silica Nanoparticles | Enhance colloidal stability and enable further functionalization. | APS functionalization can reverse the surface charge and influence dissolution behavior depending on its location. | nih.govrsc.org |
| Magnetic Nanoparticles | Improve stability and provide anchor points for biomolecules. | Silica coating followed by aminosilane functionalization provides a higher density of surface functional groups. | researchgate.net |
| Cellulose Nanofibers | Improve adhesion in composites and enhance adsorbent properties. | Coupling with aminosulfonic acid improved fiber packing and significantly increased adsorption capacity for dyes. | mdpi.com |
| Electrospun Nanofibers | Create porous structures and functional surfaces. | Using a sacrificial polymer (lignin) as a template can create highly porous PAN nanofibers with a large surface area. | mdpi.com |
Creation of Superhydrophobic or Superhydrophilic Surfaces
The wettability of a material's surface, governed by its chemical composition and topographical structure, is a critical property in numerous applications. Organosilanes like this compound are instrumental in precisely engineering these properties to create either water-repellent (superhydrophobic) or water-attracting (superhydrophilic) surfaces.
The creation of superhydrophobic surfaces, which exhibit water contact angles greater than 150°, relies on a dual-structure approach: the generation of micro- or nanoscale surface roughness and the subsequent lowering of surface energy. While not typically used to directly create the low-energy surface layer, the amine functionality of this compound is crucial for binding roughing agents, such as silica nanoparticles, to a substrate. The silane's dimethoxy groups hydrolyze to form reactive silanols (Si-OH), which then condense with hydroxyl groups on the substrate and the nanoparticles, forming a durable, covalently bonded rough structure. This roughened surface can then be treated with a low-surface-energy compound, like a fluorosilane or polydimethylsiloxane (B3030410) (PDMS), to achieve superhydrophobicity.
Conversely, to create a superhydrophilic surface, the amine groups can be used to anchor hydrophilic polymers or functional groups. The primary amine group itself imparts a degree of hydrophilicity and can serve as a reactive site for further chemical modification, leading to surfaces that are readily wetted by water.
Research into similar organosilanes demonstrates their effectiveness in modifying surface wettability. The general principle involves a two-step process where surface roughness is first created, often by a sol-gel method using a precursor like tetraethoxysilane (TEOS), followed by chemical modification with a silylating agent to control surface energy. nih.govresearchgate.netresearchgate.net Studies on various organosilanes have shown the ability to achieve high water contact angles, essential for creating self-cleaning surfaces. researchgate.netresearchgate.netscirp.org
Table 1: Effect of Organosilane Surface Modification on Wettability This table presents representative data for organosilane-modified surfaces to illustrate the principle, as specific data for this compound is not readily available in public literature.
| Precursor/Modifier System | Substrate | Resulting Property | Water Contact Angle (WCA) |
| TEOS and PDMS | Glass | Superhydrophobic | 162° researchgate.netresearchgate.net |
| Trimethoxy(octadecyl)silane (TMOS) | Cotton Fabric | Superhydrophobic | >150° nih.gov |
| Aminosilane-functionalized Diatomaceous Earth | Various | Superhydrophobic | Not specified researchgate.net |
Development of Advanced Coatings and Thin Films
The unique chemical reactivity of this compound makes it a critical component in the formulation of sophisticated coatings and thin films designed for protective, optical, and functional purposes.
Anti-Corrosion and Anti-Fouling Coatings
In the harsh marine environment, corrosion and biofouling are major challenges. Coatings formulated with aminosilanes like this compound offer a dual-action solution.
For anti-corrosion, the silane acts as a superior adhesion promoter between the metal substrate and the protective polymer topcoat. dakenchem.com The methoxy-silyl groups hydrolyze and form strong, water-resistant covalent bonds (M-O-Si, where M is the metal) with the metal surface. Simultaneously, the propylamine (B44156) group reacts and cross-links with the coating's polymer matrix (e.g., epoxy or polyurethane), ensuring robust adhesion. This strong interfacial bond prevents delamination and the ingress of water and corrosive ions, significantly enhancing the coating's durability and protective lifespan. shinetsusilicone-global.comsinosil.com
For anti-fouling applications, the compound is often incorporated into low-surface-energy silicone-based resins. While not a biocide, the resulting coating presents a smooth, slippery, and chemically inert surface to which marine organisms like barnacles and algae have difficulty attaching. google.comsiliconesolutions.com The integration of the aminosilane ensures the silicone resin is firmly anchored to the substrate, preventing the anti-fouling layer from peeling or wearing away.
Coatings for Optical and Electronic Applications
In the optics and electronics industries, coatings must provide protection without compromising performance. Aminosilanes are used to formulate coatings for lenses, screens, and electronic components that require exceptional clarity, durability, and resistance to scratching. dakenchem.comalibaba.com
A notable application is in the creation of mar-resistant optical coatings. Patents describe compositions combining an epoxy-functional silane with an aminosilane. google.com The reaction between the amine group of the aminosilane and the epoxy group of the other silane, along with the condensation of their respective silanol groups, creates a dense, highly cross-linked polymer network. This network provides excellent hardness and abrasion resistance. The ethyl group on the this compound molecule can influence the final properties of the coating, such as flexibility and density, compared to its methyl or longer-chain analogues. google.com
Table 2: Components in a Patented Mar-Resistant Optical Coating
| Component Type | Example Compound | Function |
| Aminosilane | Alkine-bridged bis-(aminosilane) | Cross-linking, polymer backbone formation google.com |
| Epoxy-functional silane | Glycidoxypropyltrimethoxysilane | Cross-linking, adhesion to substrate google.com |
| Catalyst | Perfluorinated alkylsulfonyl methides | Accelerates curing and polymerization google.com |
Self-Healing and Self-Cleaning Coatings
Inspired by nature, researchers are developing smart coatings that can clean themselves or repair minor damage. Aminosilanes are key to creating these functionalities.
Self-cleaning coatings often rely on the "lotus effect," where a superhydrophobic surface causes water droplets to roll off, picking up dirt and contaminants. rsc.orgrsc.org As described in section 5.2.3, this compound can be used to bind nano-textured materials to a surface, which is then made hydrophobic. researchgate.net The resulting composite surface exhibits a low sliding angle, allowing water to easily remove dust and grime. acs.org
The concept of self-healing can be integrated by using reversible chemical bonds within the coating matrix. While the strong covalent bonds formed by the silane are typically permanent, the propylamine group can be used to introduce dynamic functionalities. For instance, it can react with isocyanates to form urea (B33335) linkages, which can impart self-healing properties through dynamic hydrogen bonding. shinetsusilicone-global.com Furthermore, some research has shown that coatings with a 3D interconnected network, facilitated by aminosilane-functionalized particles, can have severe cuts healed by re-forming the network through methods like hot-pressing. researchgate.net
Incorporation into Polymer Composites as a Coupling or Cross-linking Agent
The primary industrial application for aminosilanes is as coupling agents in polymer composites, particularly those reinforced with inorganic materials like glass or carbon fibers.
Improvement of Mechanical Properties and Interfacial Adhesion in Polymer Composites
The mechanism is twofold:
The dimethoxy-silyl end of the molecule hydrolyzes in the presence of moisture to form silanol groups. These silanols condense with hydroxyl groups on the surface of the inorganic fiber or filler, forming stable, covalent Si-O-Fiber bonds.
The organofunctional propylamine end extends away from the surface and into the polymer matrix. During curing, the amine group reacts with the polymer backbone (e.g., with the epoxy rings in an epoxy resin or isocyanate groups in polyurethane), forming strong covalent bonds. shinetsusilicone-global.com
This chemical bridge transfers stress more effectively from the flexible polymer matrix to the high-strength reinforcement, leading to significant improvements in properties like tensile strength, flexural strength, and impact resistance. dakenchem.com The use of aminosilane coupling agents is a well-established method for enhancing the performance of fiber-reinforced plastics and other filled polymer systems. shinetsusilicone-global.com
Table 3: Representative Improvement in Mechanical Properties of Glass Fiber/Epoxy Composites Using Aminosilane Coupling Agents This table presents typical data for aminosilane coupling agents to illustrate the principle of performance enhancement.
| Mechanical Property | Improvement with Aminosilane Treatment |
| Tensile Strength | 15 - 35% |
| Flexural Strength | 20 - 40% |
| Interlaminar Shear Strength | 15 - 25% |
Role in Thermoset and Thermoplastic Systems
In both thermoset and thermoplastic polymer systems, aminosilanes like this compound act as crucial coupling agents and adhesion promoters. sinosil.comosisilicones.com They are particularly effective at improving the interface between inorganic reinforcing materials (e.g., glass fibers, silica, mineral fillers) and the organic polymer matrix. sinosil.comosisilicones.com
The mechanism involves the hydrolysis of the dimethoxy groups in the presence of moisture to form reactive silanol groups (-Si-OH). These silanols can then condense with hydroxyl groups on the surface of inorganic fillers, forming stable covalent siloxane bonds (Si-O-Si). Simultaneously, the primary amine group at the other end of the propyl chain can react with or physically entangle into the polymer matrix. atamanchemicals.comnih.gov In thermosets like epoxy resins, the amine group can participate directly in the curing reaction, becoming an integral part of the crosslinked network. atamanchemicals.comresearchgate.net In thermoplastics such as nylons and polyurethanes, it enhances adhesion and compatibility, leading to better stress transfer from the polymer to the reinforcement. osisilicones.comgelest.com
This molecular bridge between the inorganic and organic phases results in composite materials with significantly improved mechanical properties, including tensile strength, impact resistance, and flexural strength, particularly under wet conditions. atamanchemicals.combohrium.com The use of aminosilanes can also improve the dispersion of fillers within the resin, preventing aggregation and leading to more uniform material properties. atamanchemicals.compolyu.edu.hk
Table 1: Illustrative Impact of Aminosilane Surface Modification on Mechanical Properties of a Glass Fiber/Epoxy Composite
This table presents representative data on how an aminosilane coupling agent, functionally similar to this compound, can enhance a composite's properties.
| Property | Unmodified Glass Fiber/Epoxy | Aminosilane-Modified Glass Fiber/Epoxy | Percentage Improvement |
| Tensile Strength (MPa) | 450 | 620 | ~38% |
| Flexural Strength (MPa) | 700 | 950 | ~35% |
| Interlaminar Shear Strength (MPa) | 45 | 65 | ~44% |
| Impact Energy (J) | 80 | 115 | ~43% |
Development of Nanomaterials and Nanocomposites utilizing this compound
This aminosilane is a fundamental tool for the surface engineering of nanoparticles, enabling the creation of sophisticated nanostructures and high-performance nanocomposites.
Core-shell nanoparticles, such as those with a magnetic iron oxide (Fe3O4) core and a silica (SiO2) shell, are widely researched for various applications. mdpi.com The silica shell not only stabilizes the magnetic core but also provides a perfect surface for functionalization. mdpi.comnih.gov
This compound is used to functionalize the surface of these Fe3O4@SiO2 nanoparticles. ucm.es The process, known as silanization, involves the reaction of the silane's methoxy groups with the silanol groups on the silica shell, covering the nanoparticle with a layer of outward-facing aminopropyl groups. mdpi.comiust.ac.ir This amine-terminated surface drastically changes the nanoparticle's properties, improving its dispersibility in water and providing reactive handles for the covalent attachment of other molecules, such as fluorescent dyes or specific ligands. nih.govnih.gov The successful functionalization is often confirmed by characterization techniques like FTIR spectroscopy, which shows characteristic peaks for N-H and C-H vibrations, and zeta potential measurements, which indicate a change in surface charge. nih.govresearchgate.net
Table 3: Typical Property Changes During the Synthesis of Amino-Functionalized Core-Shell Nanoparticles
This table illustrates the evolution of nanoparticle properties at different stages of synthesis, based on findings for Fe3O4@SiO2 systems.
| Nanoparticle Stage | Average Size (TEM) | Surface Groups | Zeta Potential (at neutral pH) | Application Relevance |
| Fe3O4 Core | ~25 nm | Fe-OH | Slightly Negative | Magnetic Core |
| Fe3O4@SiO2 Core-Shell | ~32 nm | Si-OH | -35 mV | Stability, Surface for Functionalization |
| Fe3O4@SiO2-NH2 (Amine-Functionalized) | ~33 nm | -NH2 | +30 mV | Improved Dispersion, Sites for Conjugation |
Hybrid Nanocomposites with Tailored Morphologies
Hybrid nanocomposites are materials where nanoparticles are dispersed within a polymer matrix to achieve properties that are not attainable by any of the individual components. The success of a nanocomposite hinges on the quality of the interface between the nanoparticle filler and the polymer matrix. nih.gov
By functionalizing nanoparticles with this compound, a strong link between the inorganic and organic phases can be established. researchgate.net The aminopropyl groups on the nanoparticle surface can form covalent or strong hydrogen bonds with the polymer matrix, ensuring efficient load transfer and preventing the nanoparticles from agglomerating. researchgate.netbohrium.com This allows for the creation of nanocomposites with tailored morphologies and significantly enhanced mechanical, thermal, and barrier properties. nih.gov For example, incorporating aminosilane-functionalized silica nanoparticles into an epoxy resin can lead to materials with higher toughness and thermal stability, suitable for advanced adhesives and coatings. nih.gov The ability to control the nanoparticle-polymer interface is fundamental to designing the next generation of multifunctional composite materials. nih.gov
Applications of 3 Ethyl Dimethoxy Silyl Propan 1 Amine in Catalysis and Surface Chemistry
Immobilization of Catalytically Active Species onto Functionalized Surfaces
The primary application of 3-[Ethyl(dimethoxy)silyl]propan-1-amine in catalysis is as a surface modification agent, particularly for inorganic supports like silica (B1680970), alumina (B75360), or magnetic nanoparticles. mdpi.comnih.gov The process involves the hydrolysis of the methoxy (B1213986) groups in the presence of surface hydroxyls (silanols on silica), leading to the formation of stable covalent Si-O-Si bonds. This anchors the aminopropyl moiety to the surface, rendering it available for further interaction with catalytically active species.
Heterogenization of Homogeneous Catalysts via Amine Functionality
Heterogenization is a process that immobilizes a homogeneous catalyst onto a solid support, aiming to merge the high activity and selectivity of homogeneous systems with the practical benefits of heterogeneous catalysts, such as easy separation and reusability. mdpi.comescholarship.org this compound is instrumental in this approach.
Once the silane (B1218182) is grafted onto a support material, its terminal primary amine group becomes a versatile anchor point. researchgate.net This amine functionality can coordinate directly with metal centers of a homogeneous catalyst or can be used to covalently bind the catalyst to the surface. This robust linkage minimizes the leaching of the expensive or toxic metal catalyst into the reaction medium, a significant advantage from both an economic and environmental perspective. nih.gov This strategy has been widely employed to immobilize a variety of metal complexes, including those based on palladium, ruthenium, copper, and iron, for a range of organic transformations. mdpi.comresearchgate.netmdpi.com
Design of Supported Metal Catalysts and Organocatalysts
The amine-functionalized surfaces created using this compound are platforms for the rational design of a wide array of supported catalysts.
Supported Metal Catalysts: The surface-bound amine groups can act as ligands, chelating metal ions from a precursor solution. These immobilized ions can then be chemically reduced to form highly dispersed metal nanoparticles (e.g., Pd(0), Ni(0)) on the support. researchgate.net The amine groups not only anchor the nanoparticles but also stabilize them, preventing aggregation and maintaining high catalytic activity over multiple cycles. researchgate.net Alternatively, pre-formed metal complexes can be directly anchored to the amine groups, creating single-site heterogeneous catalysts where the catalytic environment is well-defined. mdpi.commdpi.com
Supported Organocatalysts: The field of organocatalysis, which uses small organic molecules as catalysts, also benefits from immobilization. nih.govresearchgate.net The amine group of the silylated support can itself function as a basic organocatalyst for reactions like Knoevenagel condensations. More commonly, it serves as a reactive handle to attach more complex and specialized organocatalytic units. nih.govresearchgate.net For instance, chiral organocatalysts, such as proline or its derivatives, can be covalently linked to the aminopropyl group, creating a recyclable, heterogeneous catalyst for asymmetric reactions. researchgate.net
Catalytic Performance in Various Organic Reactions
Catalysts prepared on supports functionalized with aminopropyl silanes have demonstrated high efficiency and selectivity in a multitude of organic reactions. The solid nature of these catalysts simplifies product purification and allows for their recovery and reuse, aligning with the principles of green chemistry. acs.org
Examples include palladium nanoparticles supported on amine-functionalized silica for Suzuki and Heck cross-coupling reactions, nickel catalysts for hydrogenation of nitroarenes, and copper complexes for oxidation and coupling reactions. researchgate.netacs.org The confinement of the catalytic species on the support surface can sometimes lead to enhanced activity or selectivity compared to the homogeneous counterpart. mdpi.com
Table 1: Performance of Catalysts Supported on Amine-Functionalized Silica
| Catalyst System | Support | Reaction Type | Substrates | Key Findings | Reference |
|---|---|---|---|---|---|
| Pd(0) Nanoparticles | Amine-functionalized silica-coated cotton fabric | Suzuki Cross-Coupling | Aryl halides and phenylboronic acid | High catalytic activity and selectivity under benign conditions; catalyst is recyclable. | researchgate.net |
| Pd(0) Nanoparticles | Amine-functionalized silica-coated cotton fabric | Hydrogenation | Nitroarenes | Demonstrated high catalytic activity and selectivity. | researchgate.net |
| Cu(II) and Mn(II) Schiff Base Complexes | Amino-functionalized MCM-41, SBA-15 | Oxidation | Cyclohexene | Efficient and selective heterogeneous catalysts; support structure influences activity. | mdpi.com |
| Ni-ACF@Am-SiO2@Fe3O4 | Amine-functionalized silica on magnetic nanoparticles | Reductive Amination | Aldehydes/Ketones and amines | Nano-catalyst facilitated improved yields in combination with sodium borohydride. | acs.org |
| MacMillan's Organocatalyst | Silica functionalized with (3-aminopropyl) groups | Diels-Alder Reaction | Cyclopentadiene and cinnamaldehyde | Successful immobilization and use in continuous-flow systems, enhancing catalyst lifetime. | researchgate.net |
Role as a Ligand Precursor in Homogeneous and Heterogeneous Catalysis
Beyond its direct use in immobilizing existing catalysts, this compound can also serve as a foundational building block—a ligand precursor—for creating novel catalytic complexes.
Synthesis of Metal-Amine Complexes for Catalytic Applications
The primary amine group is a versatile functional handle that can be readily modified through well-established organic reactions to create more sophisticated ligands. For example, condensation with an aldehyde or ketone yields a Schiff base ligand. mdpi.com These Schiff bases, which now incorporate the silyl (B83357) moiety, can act as bidentate or multidentate ligands, forming stable complexes with a variety of transition metals like copper, nickel, and manganese. mdpi.comnih.gov
The resulting organometallic complex contains the hydrolyzable silyl group, providing a strategic option for its use. The complex can be employed as a homogeneous catalyst, or it can be subsequently grafted onto a silica or silicate-based support to generate a well-defined, single-site heterogeneous catalyst. This synthetic flexibility allows for precise control over the catalyst's structure and its immediate environment.
Chiral Ligand Design Based on the Amine Moiety (if modified)
The development of catalysts for asymmetric synthesis, which selectively produce one enantiomer of a chiral molecule, is a major goal in modern chemistry. While this compound is achiral, its amine group provides a straightforward point of attachment for chiral auxiliaries. nih.gov
By reacting the amine with a readily available chiral molecule, such as a chiral carboxylic acid, aldehyde, or an amino acid derivative, a new silylated chiral ligand can be synthesized. researchgate.netnih.govnih.gov For example, forming an amide with a chiral amino acid or a Schiff base with a chiral aldehyde introduces a stereocenter into the ligand structure. These new chiral ligands can then be complexed with metals to form asymmetric catalysts. nih.gov This approach has been successfully used to create catalysts for a range of enantioselective transformations, including alkylations, reductions, and C-C bond-forming reactions. nih.govnih.gov The presence of the silyl group allows these chiral catalysts to be immobilized, creating highly valuable heterogeneous systems that can be recycled without loss of enantioselectivity. researchgate.net
Preparation of Functionalized Supports for Chromatography and Adsorption
The immobilization of organosilanes like this compound onto solid supports, most commonly silica gel, is a fundamental technique for creating materials with tailored surface properties. The methoxy groups on the silicon atom can be hydrolyzed to form silanol (B1196071) groups, which then condense with the silanol groups on the surface of silica, forming stable siloxane bonds. This process effectively tethers the aminopropyl portion of the molecule to the support, creating a new surface with distinct chemical characteristics.
In high-performance liquid chromatography (HPLC), the stationary phase is a critical component that determines the separation mechanism and efficiency. While specific research detailing the use of this compound for HPLC stationary phase development is not extensively documented in publicly available literature, the principles of its application can be understood from studies on analogous aminopropyl-functionalized silicas. These materials are known to create versatile stationary phases that can operate in multiple modes, including normal-phase, reversed-phase, and ion-exchange chromatography.
The primary amine group of the bonded silane imparts a polar character to the silica surface. This allows for separations based on polar interactions in normal-phase chromatography. Furthermore, the amine group can be protonated, creating a positively charged surface that can function as a weak anion exchanger for the separation of anionic species. The underlying silica and the propyl chain also contribute to some reversed-phase characteristics.
Due to the lack of specific data for this compound, the following table presents findings for a closely related aminopropyl-modified silica stationary phase to illustrate its chromatographic behavior.
| Analyte Type | Chromatographic Mode | Key Findings |
| Non-polar solutes (e.g., alkylbenzenes) | Reversed-Phase | The amphiphilic nature of the stationary phase allows for the separation of non-polar compounds. |
| Acidic compounds (e.g., aromatic acids) | Co-electrostatic and Hydrophilic Interaction | Efficient separation can be achieved in acidic mobile phases due to a combination of interactions. |
| Basic compounds | Weak Ion-Exchange and Hydrophilic Interaction | The presence of the hydrophilic acylamide group can effectively minimize the undesirable interactions of positively charged basic analytes with the silica surface, leading to symmetrical peak shapes. nih.gov |
The amine groups introduced by this compound on a support material can act as effective binding sites for various pollutants, particularly heavy metal ions. This makes such functionalized materials promising adsorbents for environmental remediation. The lone pair of electrons on the nitrogen atom of the amine group can form coordinate bonds with metal ions, effectively removing them from aqueous solutions.
Research on various amine-functionalized silicas has demonstrated their efficacy in adsorbing heavy metals. While specific studies on this compound are limited, the performance of analogous materials provides strong evidence of its potential. For instance, aminopropyl-functionalized silica nano hollow spheres have been synthesized and tested for the removal of Cd(II), Ni(II), and Pb(II). researchgate.net The adsorption process is often rapid and fits well with pseudo-second-order kinetic models, and the adsorption isotherms can be described by models such as the Langmuir-Freundlich isotherm. researchgate.net
The following table summarizes the adsorption capacities of an amino-functionalized silica nano hollow sphere (NH2-SNHS) for various heavy metal ions, which serves as an illustrative example of the potential performance of a this compound modified adsorbent.
| Metal Ion | Adsorbent | Maximum Adsorption Capacity (mg/g) |
| Cd(II) | NH2-SNHS | 40.74 |
| Ni(II) | NH2-SNHS | 31.40 |
| Pb(II) | NH2-SNHS | 96.80 |
This data is for an aminopropyl-functionalized silica nano hollow sphere and is presented as an analogue due to the absence of specific adsorption data for this compound in the available literature. researchgate.net
Surface Passivation and Protection in Chemical Systems
The ability of this compound to form a thin, durable film on various substrates makes it a candidate for applications in surface passivation and corrosion protection. When applied to a metal or metal oxide surface, the dimethoxy-silyl group can hydrolyze and react with surface hydroxyl groups to form a covalent bond, creating a well-adhered organosilane layer. The aminopropyl groups can then form a cross-linked network, providing a barrier against corrosive agents.
While specific studies detailing the corrosion inhibition performance of this compound are not widely available, research on similar aminosilanes, such as 3-aminopropyltriethoxysilane (B1664141) (APTES), has shown significant improvements in the corrosion resistance of metal alloys like aluminum and magnesium. uakron.eduuakron.edu These coatings have been demonstrated to reduce weight loss when immersed in corrosive solutions. uakron.eduuakron.edu
The protective mechanism of such aminosilane (B1250345) coatings involves several factors. The siloxane bonds at the interface provide strong adhesion to the substrate. The organic layer acts as a physical barrier, hindering the transport of corrosive species like water, oxygen, and chlorides to the metal surface. Furthermore, the amine functionality can interact with corrosion products to form a more stable, passive layer. The effectiveness of the coating can be evaluated using electrochemical techniques such as electrochemical impedance spectroscopy (EIS), which measures the resistance of the coating to ion flow. nih.govmdpi.com
The following table presents data on the corrosion resistance of an aluminum alloy coated with a related aminosilane, demonstrating the potential protective capabilities.
| Coating | Corrosive Solution | Outcome |
| 3-aminopropyltriethoxysilane (APTES) | Oxalic Acid | Increased corrosion resistance observed. |
| 3-aminopropyltriethoxysilane (APTES) | Sodium Chloride | Significantly reduced corrosion. uakron.edu |
The data presented is for 3-aminopropyltriethoxysilane (APTES) on aluminum alloy AA2024-T3 and serves as an analogue due to the lack of specific corrosion performance data for this compound in the reviewed literature. uakron.eduuakron.edu
Computational Chemistry and Theoretical Modeling of 3 Ethyl Dimethoxy Silyl Propan 1 Amine
Density Functional Theory (DFT) Studies of Molecular Structure and Electronic Properties
Density Functional Theory (DFT) serves as a powerful tool for investigating the intricacies of molecular systems. For 3-[Ethyl(dimethoxy)silyl]propan-1-amine, DFT studies offer a window into its fundamental properties, from its three-dimensional structure to its electronic behavior, which dictates its reactivity.
Conformational Analysis and Energy Landscapes
The flexibility of the propyl chain and the rotational freedom around the Si-C and C-O bonds in this compound give rise to a complex potential energy surface with multiple stable conformers. Computational exploration of this energy landscape is crucial for understanding the molecule's behavior in different environments. nih.govnih.gov DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311+G(d,p), are utilized to perform potential energy surface scans. researchgate.net These scans, which systematically vary key dihedral angles, help in identifying the various low-energy conformers.
For similar aminosilanes, such as γ-aminopropyltriethoxysilane (APTES), studies have identified multiple stable conformations, typically categorized as trans and gauche arrangements of the alkyl chain. researchgate.net The energy differences between these conformers are often small, on the order of a few kJ/mol, indicating that multiple conformations can coexist at room temperature. The calculated energy barriers between these conformers provide insight into the dynamics of conformational changes. researchgate.net For this compound, a similar landscape of closely spaced energy minima is expected.
Table 1: Representative Calculated Relative Energies of Conformers for an Aminopropylalkoxysilane (Note: This table is illustrative and based on typical values for similar compounds, not specific experimental data for this compound.)
| Conformer | Dihedral Angle (Si-C-C-C) | Relative Energy (kJ/mol) |
| Trans 1 (t1) | ~180° | 0.00 |
| Trans 2 (t2) | ~178° | 4.77 |
| Gauche 1 (g1) | ~70° | 1.80 |
| Gauche 2 (g2) | ~72° | 5.81 |
| Gauche 3 (g3) | ~68° | 6.23 |
Data is hypothetical and representative of typical computational findings for analogous molecules.
Charge Distribution and Frontier Molecular Orbital (FMO) Analysis
The distribution of electron density within the this compound molecule is a key determinant of its chemical reactivity. DFT calculations provide a means to quantify this distribution through various charge analysis schemes, such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis. researchgate.netnbuv.gov.uaresearchgate.net These analyses typically reveal a significant polarization of bonds, with the silicon atom carrying a partial positive charge and the oxygen and nitrogen atoms bearing partial negative charges. nih.gov This charge distribution highlights the electrophilic nature of the silicon center and the nucleophilic character of the heteroatoms.
Frontier Molecular Orbital (FMO) theory is instrumental in understanding chemical reactivity by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO represents the electron-donating capability of a molecule, while the LUMO indicates its electron-accepting ability. libretexts.org For aminosilanes, the HOMO is often localized on the amine group, signifying its role as a primary site for nucleophilic attack. utoronto.canih.gov Conversely, the LUMO is typically centered around the silicon atom and its substituents, indicating this region's susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability; a larger gap generally implies lower reactivity. researchgate.net
Table 2: Illustrative Frontier Molecular Orbital Energies for an Aminopropylalkoxysilane (Note: This table is illustrative and based on typical values for similar compounds, not specific experimental data for this compound.)
| Orbital | Energy (eV) | Localization |
| HOMO | -6.5 | Amine Group |
| LUMO | 1.2 | Silicon and Alkoxy Groups |
| HOMO-LUMO Gap | 7.7 | - |
Data is hypothetical and representative of typical computational findings for analogous molecules.
Spectroscopic Property Prediction (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods are invaluable for predicting spectroscopic properties, which can aid in the experimental characterization of molecules. DFT calculations can accurately predict Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies (infrared and Raman). nih.gov
The prediction of ¹H and ¹³C NMR chemical shifts is often achieved using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. nih.govnih.gov By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be predicted with a high degree of accuracy, often within 0.1-0.2 ppm for ¹H and 1-2 ppm for ¹³C of experimental values. mdpi.comst-andrews.ac.uk This predictive capability is crucial for assigning complex spectra and verifying molecular structures. mdpi.com
Similarly, the calculation of harmonic vibrational frequencies through DFT is a standard practice for interpreting IR and Raman spectra. nih.govmdpi.com While calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations, they can be scaled to provide excellent agreement with experimental data. researchgate.netmdpi.com These calculations not only help in assigning vibrational modes but also in understanding the effects of conformational changes on the vibrational spectra. researchgate.net
Ab Initio Calculations of Reaction Pathways and Transition States
Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameterization, are particularly well-suited for studying reaction mechanisms. For this compound, these methods provide deep insights into its hydrolysis, condensation, and interactions with other species.
Mechanistic Insights into Hydrolysis and Condensation Reactions
The utility of aminosilanes as coupling agents and in sol-gel processes hinges on their hydrolysis and subsequent condensation reactions. bohrium.comuni-saarland.de Ab initio calculations have been instrumental in elucidating the mechanisms of these reactions for various alkoxysilanes. acs.org The hydrolysis of the methoxy (B1213986) groups in this compound is the initial step, typically catalyzed by water, acid, or base. unm.edu
Computational studies have shown that the hydrolysis of alkoxysilanes can proceed through a pentacoordinate silicon transition state. researchgate.netwikipedia.orgnih.gov In neutral or acidic conditions, a water molecule attacks the silicon center, while another water molecule can assist by acting as a proton shuttle. acs.org Under basic conditions, a hydroxide (B78521) ion directly attacks the silicon atom. unm.edu Ab initio calculations can map out the potential energy surface for these reactions, identifying the transition states and calculating the activation barriers. researchgate.netcapes.gov.br
Following hydrolysis, the resulting silanols can undergo condensation to form siloxane bonds (Si-O-Si), leading to oligomers and eventually a cross-linked network. researchgate.net The mechanism of condensation also involves the formation of a transition state where one silanol (B1196071) attacks the silicon atom of another, eliminating a water molecule. The rates of hydrolysis and condensation are influenced by factors such as pH, solvent, and the nature of the substituents on the silicon atom. researchgate.net
Amine Reactivity and Interaction Energies with Metal Centers or Substrates
The primary amine group in this compound plays a crucial role in its functionality, particularly in its interactions with surfaces and metal centers. nih.gov Ab initio calculations can quantify the interaction energies between the amine group and various substrates, such as silica (B1680970) surfaces or metal oxides. nih.govcapes.gov.br These calculations help in understanding the adsorption behavior and the nature of the bonding at the interface. rsc.org
Studies on similar aminosilanes have shown that the amine group can form strong hydrogen bonds with surface hydroxyl groups on silica. researchgate.net Furthermore, the amine can act as a Lewis base, coordinating to metal centers. The interaction energy, calculated as the difference between the energy of the complex and the sum of the energies of the isolated molecules, provides a measure of the strength of this interaction. nih.gov The analysis of the geometry and electronic structure of the adsorbed complex can reveal details about the bonding and potential catalytic activity.
Molecular Dynamics (MD) Simulations of Interfacial Interactions in Hybrid Materials
Molecular dynamics (MD) simulations have emerged as a powerful tool to investigate the complex interfacial behavior of organosilanes like this compound at the atomic level. These computational methods allow for the detailed examination of adsorption processes, conformational changes, and the initial stages of network formation, which are critical for understanding and optimizing the performance of hybrid materials.
Adsorption Behavior on Inorganic Surfaces
The adsorption of aminosilanes onto inorganic substrates is a foundational step in surface modification and the creation of hybrid materials. MD simulations provide insights into the orientation, interaction energies, and packing densities of this compound on various surfaces. While direct MD studies on this specific molecule are not widely published, extensive research on analogous compounds like (3-aminopropyl)triethoxysilane (APTES) offers significant transferable knowledge. acs.orgmdpi.com
Simulations show that the adsorption process is heavily influenced by the presence of surface hydroxyl (-OH) groups on the inorganic substrate (e.g., silica, alumina) and the availability of water for hydrolysis of the silane's methoxy groups. acs.orgmdpi.com The primary amine group of the propanamine chain plays a crucial role, often forming hydrogen bonds with the surface silanols or with other silane (B1218182) molecules. nih.govacs.org This initial interaction orients the molecule, positioning the silyl (B83357) group for subsequent reaction with the surface.
The solvent environment also plays a critical role. Studies on similar aminosilanes have shown that reactions are much faster in non-polar solvents like hexane (B92381) compared to polar solvents like tetrahydrofuran (B95107) (THF). acs.org This is attributed to the competitive hydrogen bonding of polar solvents with the silane and the surface, which can hinder the formation of the necessary prereaction complexes between the silane and the substrate. acs.org
Key findings from MD simulations of analogous aminosilanes on inorganic surfaces include:
Two-Site Adsorption: Data suggests the existence of at least two types of adsorption sites on oxidized silicon surfaces with differing affinities, influencing the stability and ordering of the resulting silane layer. acs.org
Influence of Temperature: Reaction temperature significantly affects the quality of the grafted layer. For instance, studies on APTES have shown that different reaction temperatures (e.g., room temperature vs. 90 °C) lead to considerable differences in the morphology and stability of the silane film. acs.org
Role of Water: The presence of interfacial water is critical for the hydrolysis of the alkoxy groups (methoxy groups in this case) to form reactive silanol (Si-OH) groups, which can then condense with surface hydroxyls to form stable covalent Si-O-Si bonds.
The table below summarizes typical interaction parameters that would be relevant in MD simulations of this compound adsorption, based on data for similar aminosilanes.
| Parameter | Interacting Groups | Typical Energy Range (kcal/mol) | Significance |
| Hydrogen Bonding | Amine (N-H) --- Surface (O-H) | 3 - 8 | Initial physisorption and orientation of the molecule on the substrate. |
| Van der Waals | Alkyl Chain (C-H) --- Surface | 0.5 - 2 | Contributes to the overall adhesion and packing density of the silane layer. |
| Covalent Bond Formation | Silanol (Si-OH) --- Surface Hydroxyl (M-OH) | > 50 | Formation of a stable, chemisorbed layer through siloxane (M-O-Si) bonds (M=metal/silicon). |
| Solvent Interaction | Polar Solvent --- Amine/Silanol Groups | 2 - 7 | Can compete with surface interactions, affecting reaction kinetics and layer quality. acs.org |
Dynamics of Polymerization and Network Formation
Following initial adsorption and hydrolysis, this compound molecules can undergo condensation reactions with each other, leading to polymerization and the formation of a cross-linked siloxane network at the interface. MD simulations, particularly those using reactive force fields (ReaxFF), can model these complex chemical reactions.
The polymerization kinetics are governed by several factors that can be effectively studied using computational models. mdpi.comnih.gov These primary factors include:
pH of the medium: The rates of hydrolysis and condensation are highly pH-dependent. Acidic conditions generally accelerate hydrolysis, while basic conditions favor condensation. mdpi.com The amine functionality of the silane itself can act as a catalyst for these reactions.
Water-to-silane ratio: A sufficient amount of water is necessary for the hydrolysis of the methoxy groups. The stoichiometric requirement depends on the number of hydrolyzable groups per molecule. nih.gov
Silane concentration: Higher concentrations can increase the rate of intermolecular condensation, leading to the formation of oligomers in solution or on the surface.
Computational studies on similar aminosilanes have revealed that the reaction mechanism can be complex. For instance, the condensation reaction can be second-order with respect to the aminosilane (B1250345), where a second silane molecule acts as a catalyst, facilitating proton transfer during the formation of the siloxane bond. nih.govacs.org Dynamic calculations have shown that the energy barrier for this proton transfer is a critical rate-limiting step. nih.gov
MD simulations can track the evolution of the system from individual adsorbed molecules to oligomeric structures and finally to a dense, cross-linked network. These simulations provide valuable data on:
Degree of Cross-linking: The number of siloxane bonds formed per molecule over time.
Network Morphology: The spatial arrangement and porosity of the resulting polymer film.
Mechanical Properties: The modulus and stiffness of the formed network, which can be estimated from the simulation data. mdpi.com
The table below outlines the key stages of polymerization for this compound that can be modeled.
| Stage | Description | Key Processes Modeled | Influential Factors |
| 1. Hydrolysis | Water molecules react with the Si-OCH3 groups to form silanol (Si-OH) groups and methanol (B129727). | Nucleophilic attack on the silicon atom, proton transfer, and departure of the methoxy group. | Water concentration, pH, temperature, catalyst. nih.gov |
| 2. Condensation | Silanol groups react with other silanol groups (intermolecular) or with surface hydroxyls (grafting) to form siloxane (Si-O-Si) bonds. | Formation of Si-O-Si linkages, release of water. | pH, silanol concentration, molecular mobility. mdpi.com |
| 3. Network Growth | Continued condensation reactions lead to the formation of a 3D cross-linked polymer network. | Oligomer formation, branching, cyclization, and densification of the film. | Curing conditions (temperature, time), steric hindrance from the ethyl group. |
Force Field Development and Parameterization for Simulating Organosilane Systems
The accuracy of MD simulations is fundamentally dependent on the quality of the force field, which is a set of mathematical functions and parameters that describe the potential energy of the system. For organosilane systems, developing accurate force fields is challenging due to the unique electronic structure of silicon. Several efforts have been made to create robust force fields applicable to molecules like this compound. rsc.orgnih.govrsc.org
A typical force field includes terms for bonded (bond stretching, angle bending, dihedral torsion) and non-bonded (van der Waals, electrostatic) interactions. nih.govnih.gov
Bonded Parameters: These are often derived from quantum mechanical (QM) calculations on small model compounds that represent fragments of the target molecule. Geometries, vibrational frequencies, and torsional energy profiles are calculated at a high level of theory and used to fit the force field parameters. rsc.org
Non-bonded Parameters: Lennard-Jones parameters for van der Waals interactions are typically optimized to reproduce experimental liquid properties like density and enthalpy of vaporization. nih.gov Partial atomic charges for electrostatic interactions are calculated to fit the quantum mechanical electrostatic potential. nih.gov
Recent developments have led to force fields specifically designed for organosilicon molecules, such as extensions to the General Amber Force Field (GAFF) and CHARMM General Force Field (CGenFF), making them compatible with simulations of biomolecules and other organic materials. rsc.orgnih.gov For instance, one approach involves supplementing the GAFF2 force field with parameters for organosilanes, ensuring compatibility with the broader Amber force field family. rsc.org Another approach, the Polarization-Consistent Approach (PolCA), has been used to develop a transferable model for various organosilicon compounds by implicitly including polarization effects. nih.gov
The table below provides an example of the types of atom types and their associated parameters that would need to be defined in a force field for this compound.
| Atom Type (Example) | Description | Source of Parameters |
| Si_o | Silicon in an ethyl(dimethoxy)silyl group | QM calculations on model compounds (e.g., ethyl(dimethoxy)silane). rsc.org |
| O_m | Oxygen in a methoxy group attached to Si | QM calculations and fitting to experimental properties of alkoxysilanes. nih.gov |
| C_e | Carbon in the ethyl group attached to Si | Transferred from existing alkane force fields (e.g., GAFF, OPLS). |
| N_a | Nitrogen in the primary amine group | QM calculations and fitting to properties of primary amines. rsc.org |
| H_n | Hydrogen attached to the amine nitrogen | Derived from QM calculations to reproduce hydrogen bonding geometries and energies. |
Quantitative Structure-Activity Relationship (QSAR) for Design of Related Silanes (focused on reactivity/material properties)
Quantitative Structure-Activity Relationship (QSAR) models are statistical methods that correlate variations in the chemical structure of compounds with changes in a specific property, such as chemical reactivity or a performance characteristic of a material. nih.gov For organosilanes, QSAR can be a powerful design tool to predict the properties of new, unsynthesized molecules and to screen candidates for specific applications, thereby guiding experimental efforts.
In the context of this compound and related compounds, QSAR models could be developed to predict:
Reactivity: The rate of hydrolysis or condensation, which is critical for controlling the curing process of coatings and adhesives.
Adhesion Strength: The binding energy of the silane to a specific inorganic surface, which determines the durability of a composite material.
Surface Energy: The hydrophobicity or hydrophilicity of the resulting modified surface.
Thermal Stability: The degradation temperature of the resulting siloxane network.
To build a QSAR model, a set of known silane molecules (the training set) with measured property data is required. For each molecule, a series of numerical values, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecule's structure:
Constitutional: Molecular weight, atom counts.
Topological: Describing atomic connectivity (e.g., branching indices).
Geometrical: Molecular surface area, volume.
Physicochemical: LogP (hydrophobicity), molar refractivity.
Quantum Mechanical: HOMO/LUMO energies, partial atomic charges, dipole moment.
Statistical techniques like Multiple Linear Regression (MLR) or machine learning algorithms such as Artificial Neural Networks (ANN) are then used to find a mathematical equation that best relates the descriptors to the property of interest. nih.gov
For example, a hypothetical QSAR model for the hydrolysis rate of a series of (3-aminopropyl)alkoxysilanes might take the form:
Log(Rate) = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...
The table below lists potential descriptors and their relevance for building QSAR models for silane properties.
| Descriptor Class | Example Descriptor | Relevance to Silane Properties |
| Quantum Mechanical | Partial charge on the Silicon (Si) atom | Higher positive charge can increase susceptibility to nucleophilic attack by water, potentially increasing hydrolysis rate. |
| Geometrical | Van der Waals Surface Area of Alkoxy/Alkyl Groups | Larger, bulkier groups around the silicon atom can sterically hinder access for hydrolysis and condensation reactions. |
| Topological | Wiener Index (a measure of molecular branching) | Can correlate with the packing density and mechanical properties of the resulting polymer network. |
| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Relates to the hydrophobicity of the silane, affecting its solubility and the surface energy of the final modified material. |
Advanced Analytical and Methodological Developments for 3 Ethyl Dimethoxy Silyl Propan 1 Amine Research
In-situ Spectroscopy for Monitoring Reaction Progress and Curing Dynamics
Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy is a powerful tool for monitoring the chemical changes of 3-[Ethyl(dimethoxy)silyl]propan-1-amine during its application and curing. By directly analyzing the compound in a liquid or on a surface, ATR-FTIR can track the progress of hydrolysis and condensation reactions. The hydrolysis of the methoxy (B1213986) groups on the silicon atom leads to the formation of silanol (B1196071) (Si-OH) groups and the release of methanol (B129727). Subsequently, these silanols can condense with each other or with hydroxyl groups on a substrate surface to form stable siloxane (Si-O-Si) or siloxy-substrate (Si-O-Substrate) bonds.
The reaction progress can be monitored by observing characteristic changes in the infrared spectrum. sci-hub.seresearchgate.net Specifically, the decrease in the intensity of absorbance peaks associated with the Si-O-CH₃ groups (around 1077 cm⁻¹ and 2885 cm⁻¹) indicates the progression of hydrolysis. researchgate.net Concurrently, the appearance and growth of bands corresponding to the formation of Si-O-Si bonds (typically around 1010-1040 cm⁻¹) signify the condensation reaction and the formation of a polysiloxane network. researchgate.net Studies on similar alkoxysilanes have demonstrated that ATR-FTIR can provide qualitative and, with appropriate calibration, quantitative data on reaction kinetics under various conditions such as pH and water concentration. sci-hub.seacs.org
Table 1: Characteristic ATR-FTIR Bands for Monitoring Alkoxysilane Reactions
This table is a representative summary based on literature for similar alkoxysilanes.
| Wavenumber (cm⁻¹) | Vibrational Assignment | Interpretation in Reaction Monitoring |
|---|---|---|
| ~2885 | Si-O-CH₃ rocking | Decreases during hydrolysis |
| ~1185-1213 | Si-R stretching | Remains relatively stable |
| ~1077 | Si-O-C stretching | Decreases significantly during hydrolysis |
| ~1010-1040 | Si-O-Si stretching | Increases during condensation |
Nuclear Magnetic Resonance (NMR) spectroscopy offers a complementary in-situ method for tracking the curing dynamics of silane (B1218182) coupling agents like this compound. Real-time NMR can provide detailed quantitative information about the disappearance of reactants and the formation of products and intermediates. acs.orgnih.gov ¹H NMR is particularly useful for monitoring the hydrolysis of the methoxy groups, as the signal for the methoxy protons will decrease over time, while a new signal corresponding to the released methanol will appear and grow. acs.org
Furthermore, NMR can distinguish between different chemical environments, allowing for the potential differentiation of monomeric silanols, oligomeric species, and fully condensed networks. acs.orgnih.gov This technique is non-invasive and can be used to study reactions in solution or directly on surfaces, providing valuable kinetic data for modeling the curing process. ama-science.orgmdpi.com Studies on other silane systems have successfully used real-time NMR to monitor the concentrations of reactants and products, offering insights into reaction pathways and rates that are crucial for optimizing industrial applications. acs.orgnih.govutoronto.ca The decrease in molecular mobility as the liquid silane cures into a solid network can also be followed by monitoring changes in NMR relaxation times. ama-science.orgresearchgate.net
Surface Sensitive Techniques for Characterizing Modified Substrates
Once this compound has been applied to a substrate, a suite of surface-sensitive techniques is required to characterize the resulting thin film. These methods provide critical information on the elemental composition, chemical bonding, topography, and morphology of the modified surface.
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a premier technique for determining the surface elemental composition and the chemical state of those elements within the top 3-8 nm of a material. ox.ac.uk When a substrate is treated with this compound, XPS can confirm the successful deposition of the silane by detecting the presence of nitrogen (N 1s) and silicon (Si 2p) on the surface. wiley.comstrath.ac.uk
Beyond elemental detection, high-resolution XPS spectra provide invaluable information about chemical bonding. icm.edu.pl For instance, the N 1s spectrum can be deconvoluted to distinguish between free amine groups (-NH₂) and protonated amine groups (-NH₃⁺), which reveals how the amine functionality interacts with the substrate surface. wiley.comibm.com Similarly, the Si 2p spectrum can differentiate between the silicon in the silane film (Si-C, Si-O-Si) and silicon from a silica-based substrate (SiO₂). wiley.comresearchgate.net The O 1s spectrum also provides insights into the formation of Si-O-Si and Si-O-substrate linkages. researchgate.net Angle-resolved XPS (ARXPS) can further elucidate the thickness and uniformity of the silane layer. nih.gov
Table 2: Representative XPS Binding Energies for Aminosilane-Modified Surfaces
Binding energies can vary slightly based on the specific substrate and instrument calibration. Data is compiled from studies on similar aminosilanes. wiley.comresearchgate.net
| Photoelectron Line | Approximate Binding Energy (eV) | Chemical State Assignment |
|---|---|---|
| Si 2p | ~99.5 | Si-Si (from Si wafer substrate) |
| Si 2p | ~102.2 | Aminosilane (B1250345) (R-Si-O) |
| Si 2p | ~103.0 | SiO₂ (from substrate) |
| N 1s | ~399.2 | Free Amine (-NH₂) |
| N 1s | ~401.0 | Protonated Amine (-NH₃⁺) |
Atomic Force Microscopy (AFM) is a high-resolution imaging technique used to investigate the surface topography of materials at the nanoscale. researchgate.netresearchgate.net For surfaces modified with this compound, AFM can visualize the structure of the deposited film, revealing whether it forms a smooth, uniform monolayer or aggregates into islands. wiley.comresearchgate.net This morphological information is critical for understanding the effectiveness of the surface treatment.
AFM provides quantitative data on surface roughness, such as the average roughness (Ra). wiley.com By comparing the Ra value of a substrate before and after silanization, the change in surface texture can be precisely measured. wiley.comresearchgate.net For example, the formation of a smooth, complete monolayer may result in a minimal change in roughness, whereas the polymerization and aggregation of the silane can lead to a significant increase in surface roughness. wiley.com These topographical details, which can be influenced by deposition conditions, are crucial for applications where surface smoothness is a key parameter. scielo.br
Table 3: Example of AFM Roughness Analysis on Silane-Modified Silicon Wafer
This table presents illustrative data based on findings for similar aminosilanes. wiley.com
| Sample | Average Roughness (Ra) (nm) | Qualitative Observation |
|---|---|---|
| Uncoated Silicon Wafer | 0.09 | Smooth, without islands |
| Wafer with Aminosilane Monolayer | 0.12 | Uniform surface with a small number of islands |
| Wafer with Polymerized Aminosilane | 0.28 | Relatively rough layer with a high density of islands |
EDS analysis generates maps of the elemental distribution across the surface. rsc.orgutexas.edu By mapping the signals for Silicon (Si), Carbon (C), and Nitrogen (N), EDS can visually confirm the presence and uniformity of the silane coating. researchgate.netresearchgate.net For example, a uniform distribution of Si and C across the mapped area would indicate a consistent coating, whereas localized bright spots would suggest aggregation. researchgate.net This combination of morphological imaging and elemental mapping is essential for quality control and for understanding how processing parameters affect the final film structure. researchgate.net
Contact Angle Goniometry for Wettability Assessment
Contact angle goniometry stands as a fundamental technique for quantifying the surface energy and wettability of substrates modified with this compound. This method measures the angle formed at the interface of a liquid droplet and a solid surface, providing direct insight into the efficacy of a surface treatment. A lower contact angle typically corresponds to a higher surface energy and greater wettability (hydrophilicity), whereas a higher contact angle indicates lower surface energy and reduced wettability (hydrophobicity).
When this compound is applied to a substrate, the silane's methoxy groups can hydrolyze in the presence of moisture to form reactive silanol (Si-OH) groups. These silanols can then condense with hydroxyl groups on the substrate surface (e.g., on glass or metal oxides) and with each other to form a durable, covalently bonded siloxane (Si-O-Si) network. The orientation of the ethyl and aminopropyl groups at the surface dictates the final wettability.
Research in this area focuses on how processing parameters influence the final surface properties. Factors such as the concentration of the silane solution, the pH of the deposition solution, the curing temperature, and the duration of the treatment are systematically varied. Contact angle measurements are then used to assess the resulting changes in surface hydrophobicity or hydrophilicity. For instance, treating a naturally hydrophilic surface like glass with this compound can alter its character, and the degree of this alteration can be precisely quantified.
Table 1: Representative Water Contact Angle Data for Glass Slides Treated with this compound
This interactive table illustrates the effect of silane concentration on the wettability of a glass surface.
| Silane Concentration in Isopropanol (% w/v) | Curing Temperature (°C) | Water Contact Angle (°) | Surface Character |
| 0 (Untreated) | 110 | 22 | Hydrophilic |
| 1 | 110 | 68 | Less Hydrophilic |
| 2 | 110 | 75 | Less Hydrophilic |
| 5 | 110 | 82 | Approaching Hydrophobic |
Note: Data is representative of typical results and may vary based on specific substrate and experimental conditions.
Chromatographic Method Development for Purity Analysis and Reaction Monitoring
Chromatographic methods are indispensable for ensuring the purity of this compound and for monitoring the progress of its reactions, such as hydrolysis and condensation.
Gas chromatography is highly effective for analyzing volatile compounds like this compound. The choice of detector is tailored to the analytical goal. A Flame Ionization Detector (FID) is extremely sensitive to organic compounds containing carbon, making it ideal for quantifying the silane and detecting any organic impurities with high precision. In contrast, a Thermal Conductivity Detector (TCD) is a universal detector that responds to any substance with a thermal conductivity different from the carrier gas. While less sensitive than an FID, a TCD is non-destructive and useful for detecting non-carbon-containing impurities that an FID would miss. Method development typically involves optimizing the temperature ramp of the GC oven and selecting a suitable capillary column (often with a mid-to-low polarity stationary phase) to achieve clear separation of the main compound from potential contaminants like residual starting materials or by-products.
For analyzing less volatile species or monitoring reactions in a solution, Liquid Chromatography (LC) coupled with Mass Spectrometry (MS) is a superior technique. The hydrolysis and condensation of this compound in solution result in the formation of various silanol intermediates and siloxane oligomers of increasing molecular weight. LC-MS is uniquely capable of separating these different species and providing their exact molecular weights. This offers a detailed snapshot of the curing or polymerization process. A common approach involves reversed-phase LC with a C18 column, using a mobile phase gradient of water and an organic solvent like methanol or acetonitrile (B52724) to effectively separate the components based on their polarity.
Rheological Characterization of Solutions and Formulations Containing this compound
Rheology, the study of the flow and deformation of materials, provides critical information on the processability and curing behavior of formulations containing this compound. Rotational rheometers are used to measure how the viscosity of a formulation changes with factors like temperature, shear rate, and time.
During the curing process, as the silane hydrolyzes and condenses, the formulation transitions from a liquid to a viscoelastic solid. This transformation is monitored using oscillatory rheology, which measures the storage modulus (G'), representing the elastic (solid-like) response, and the loss modulus (G''), representing the viscous (liquid-like) response. The gel point, a critical parameter indicating the onset of network formation, is often identified as the crossover point where G' equals G''. These measurements are vital for optimizing curing times and understanding the mechanical properties of the final material.
Table 2: Illustrative Rheological Data for a Curing Formulation Containing this compound at a Constant Temperature
This interactive table shows the evolution of the storage and loss moduli during the curing process.
| Curing Time (minutes) | Storage Modulus (G') (Pa) | Loss Modulus (G'') (Pa) | State |
| 0 | 2 | 15 | Liquid-like |
| 15 | 10 | 18 | Viscous Liquid |
| 30 | 25 | 25 | Gel Point |
| 45 | 150 | 40 | Elastic Solid |
| 60 | 500 | 60 | Cured Solid |
Note: This data is illustrative of a typical curing profile.
Spectroscopic Techniques for Analyzing Curing and Network Formation in Silane-Modified Systems
Spectroscopic methods offer molecular-level insights into the chemical changes occurring during the curing of this compound. Fourier-Transform Infrared Spectroscopy (FTIR) is a primary tool for this purpose. The hydrolysis of the Si-O-CH₃ groups is tracked by a decrease in the intensity of C-H stretching bands (around 2840 cm⁻¹) and Si-O-C stretching bands (around 1090 cm⁻¹). Simultaneously, the formation of silanol (Si-OH) groups leads to the appearance of a broad absorption band around 3200-3600 cm⁻¹. The subsequent condensation of these silanols to form a siloxane network is confirmed by the growth and intensification of a strong Si-O-Si asymmetric stretching band between 1000 and 1130 cm⁻¹.
For more detailed structural analysis, ²⁹Si Nuclear Magnetic Resonance (NMR) spectroscopy is exceptionally powerful. It can distinguish between silicon atoms in different chemical environments. For instance, separate signals can be resolved for the original unhydrolyzed ethoxysilane (B94302) (T⁰ species), the hydrolyzed silanol intermediates (T¹ species), and silicon atoms that have formed one, two, or three siloxane bridges in the condensed network (T¹, T², and T³ structures, respectively). This allows for a quantitative understanding of the extent of reaction and the cross-linking density of the resulting polymer network.
Future Research Directions and Emerging Opportunities for 3 Ethyl Dimethoxy Silyl Propan 1 Amine
Exploration of Novel and More Sustainable Synthetic Routes
The traditional synthesis of aminosilanes often involves the use of chlorosilanes, which can be corrosive and generate significant ammonium (B1175870) salt waste. mdpi.comnih.gov To address these environmental concerns, research is shifting towards greener and more efficient synthetic pathways.
One of the most promising sustainable alternatives is the dehydrogenative coupling (or dehydrocoupling) of amines and silanes. mdpi.comnih.gov This method forms the desired Si-N bond directly, with the only byproduct being hydrogen gas (H₂), which is a clean and potentially valuable substance. mdpi.com This process can be catalyzed by a variety of metals and offers a more atom-economical route compared to traditional methods. mdpi.comnih.gov
Further advancing the principles of green chemistry, solvent-free synthesis protocols are being explored. elsevier.eshskbrchemical.com For related silane (B1218182) coupling agents like silatranes, organocatalytic methods using amidine derivatives have proven effective in neat conditions, eliminating the need for volatile organic solvents. elsevier.eshskbrchemical.com The development of similar solvent-free, organocatalytic routes for 3-[Ethyl(dimethoxy)silyl]propan-1-amine could significantly reduce the environmental footprint of its production.
Biocatalysis represents another frontier in the sustainable synthesis of organosilicon compounds. researchgate.netresearchgate.net Enzymes, such as silicatein-α from marine sponges, have demonstrated the ability to catalyze the hydrolysis and condensation of Si-O bonds. researchgate.net The exploration of enzymes or engineered microorganisms to catalyze the formation of Si-C or Si-N bonds could lead to highly selective and environmentally benign production methods for aminosilanes under mild conditions. researchgate.net
| Synthetic Route | Advantages | Research Focus |
| Dehydrogenative Coupling | Atom-economical, produces only H₂ as a byproduct, avoids corrosive reagents. mdpi.comnih.gov | Development of efficient and selective catalysts, including those based on earth-abundant metals. mdpi.com |
| Solvent-Free Synthesis | Reduces or eliminates the use of hazardous solvents, simplifies purification. elsevier.eshskbrchemical.com | Design of highly active organocatalysts that function efficiently under neat conditions. elsevier.es |
| Biocatalysis | Environmentally benign, high selectivity, mild reaction conditions. researchgate.netresearchgate.net | Discovery and engineering of enzymes for Si-N bond formation, process optimization. researchgate.net |
| Photocatalysis | Mild reaction conditions, utilization of visible light as a renewable energy source. nih.gov | Development of photocatalytic systems for the multicomponent coupling of silanes, amines, and other feedstocks. nih.gov |
Development of Advanced Hybrid Materials with Tailored Multi-functionalities
The dual functionality of this compound makes it an ideal coupling agent for creating advanced organic-inorganic hybrid materials. nih.govpowerchemical.net Its alkoxysilyl groups can form strong, covalent siloxane bonds (Si-O-Si) with inorganic substrates like glass, silica (B1680970), and metal oxides, while the aminopropyl group can interact or react with a wide range of organic polymers. elsevier.espowerchemical.netsinosil.com
Future research will focus on moving beyond simple adhesion promotion to the development of materials with precisely tailored, multifunctional properties. By strategically incorporating this aminosilane (B1250345) at the organic-inorganic interface, it is possible to create composites with enhanced:
Mechanical Strength and Durability: Improved stress transfer between the filler and the polymer matrix leads to materials with higher tensile and flexural strength. hskbrchemical.comgelest.comspecialchem.com
Thermal and Chemical Resistance: The stable siloxane network at the interface enhances the material's resistance to heat, moisture, and chemical attack. aip.orgresearchgate.net
Dispersion and Processability: Surface treatment of inorganic fillers with the aminosilane can improve their dispersion within the polymer matrix, leading to more uniform materials and easier processing. specialchem.comaip.org
The creation of these hybrid materials is often achieved through sol-gel processes, where the co-condensation of an alkoxysilane like tetraethoxysilane (TEOS) with an organofunctional silane such as this compound allows for the one-step synthesis of organically functionalized silica networks. nih.gov This approach enables the creation of materials with unique combinations of properties, such as the mechanical strength of an inorganic framework and the flexibility of an organic polymer. nih.gov
| Property to Enhance | Role of this compound | Potential Application |
| Mechanical Strength | Acts as a molecular bridge, improving stress transfer between inorganic fillers and organic matrix. gelest.comspecialchem.com | High-performance composites for automotive and aerospace. |
| Adhesion | Forms covalent bonds with inorganic surfaces and interacts with polymer chains. nih.govnbinno.com | Durable coatings, adhesives, and sealants. nbinno.com |
| Water Resistance | Creates a hydrophobic and hydrolytically stable interface. researchgate.netshinetsusilicone-global.com | Protective coatings for electronics and outdoor structures. |
| Biocompatibility | Modifies surfaces of biomedical implants to improve integration with biological tissues. sanfanchem.comnih.gov | Surface-modified medical devices and tissue engineering scaffolds. hskbrchemical.comnih.gov |
Integration into Smart Materials and Responsive Systems (e.g., pH-responsive, temperature-responsive)
"Smart" or "responsive" materials, which change their properties in response to external stimuli, are a major focus of modern materials science. The primary amine group in this compound is ionizable, making it an ideal functional handle for creating pH-responsive materials. sinosil.comsanfanchem.com
At pH values below its pKa, the amine group becomes protonated (-NH₃⁺), leading to changes in charge, conformation, and solubility. researchgate.netsinosil.com This property can be harnessed to design:
pH-Responsive Drug Delivery Systems: Nanoparticles or hydrogels functionalized with this aminosilane could be designed to release a therapeutic payload in the acidic microenvironments of tumors or intracellular compartments like endosomes. sinosil.comsanfanchem.com
Smart Surfaces and Gates: Surfaces modified with this compound can exhibit pH-switchable wettability or adhesion. This could be used to create "smart gates" on porous materials that control molecular transport in response to pH changes. metoree.com
Sensors: The change in surface properties upon protonation of the amine group could be transduced into a detectable signal, forming the basis of a pH sensor.
In addition to pH, temperature is another key stimulus. While the aminosilane itself is not strongly thermo-responsive, it can be integrated into polymer systems that are. For instance, it can be used to functionalize surfaces onto which thermo-responsive polymers are grafted. Furthermore, the conditions during the formation of the siloxane network, such as temperature, can influence the final structure and properties of the material, which can indirectly affect its responsiveness. researchgate.net Studies have shown that post-silanization drying temperature can significantly impact the bond strength and stability of the silane layer, which is crucial for the performance of responsive systems. researchgate.net
| Stimulus | Mechanism of Action | Emerging Application |
| pH | Protonation/deprotonation of the primary amine group, leading to changes in charge and conformation. sinosil.comsanfanchem.com | Targeted drug delivery, biosensors, smart coatings. sinosil.com |
| Temperature | Modifying the surface for grafting thermo-responsive polymers; influencing the siloxane network structure during curing. sanfanchem.comresearchgate.net | Controlled release systems, smart surfaces with tunable properties. |
Investigation of its Role in Advanced Manufacturing Processes (e.g., 3D Printing of Functional Materials)
Additive manufacturing, or 3D printing, is revolutionizing the fabrication of complex, customized objects. A key area of research is the development of functional materials that can be used as "inks" in these processes. This compound has significant potential in this field, primarily for the post-printing functionalization of printed objects. researchgate.netnih.gov
Many 3D printing techniques, such as stereolithography (SLA) and direct ink writing (DIW), can produce objects from silica-based or polymer-based materials that have surface groups amenable to reaction with silanes. researchgate.netmdpi.com By treating a 3D-printed part with a solution of this compound, its surface can be uniformly coated with reactive amino groups. researchgate.net This surface modification can be used to:
Improve the biocompatibility of 3D-printed biomedical implants and scaffolds, promoting cell adhesion and growth.
Covalently attach other molecules, such as enzymes, antibodies, or fluorescent dyes, to create functional devices like microreactors or diagnostic tools.
Alter the surface properties of the printed object, such as wettability or adhesion. nih.gov
Furthermore, the aminosilane could be incorporated directly into the 3D printing "ink" itself. For example, in silica-based inks, it could act as a binder and a source of functionality. In polymer-based inks, it could serve as a crosslinking agent or an additive to enhance the mechanical properties and interlayer adhesion of the final printed part. mdpi.com Research into functional silsesquioxanes in 3D-printed polylactide (PLA) has shown that organosilicon compounds can improve tensile properties without negatively impacting them. mdpi.com
Deeper Fundamental Mechanistic Insights into Interfacial Chemistry and Siloxane Network Formation
While the general mechanism of silane coupling agents is understood, a deeper, more fundamental understanding of the processes at the molecular level is crucial for designing next-generation materials with optimized performance. Future research will likely focus on several key areas:
Hydrolysis and Condensation Kinetics: The performance of this compound is critically dependent on the hydrolysis of its methoxy (B1213986) groups to form reactive silanols (Si-OH), followed by their condensation to form a stable siloxane (Si-O-Si) network. elsevier.esnih.gov The rates of these reactions are influenced by factors such as pH, water concentration, solvent, and the catalytic effect of the amine group itself. elsevier.esresearchgate.netnih.gov Advanced spectroscopic techniques, like in-situ FT-IR, can provide real-time data on these complex reactions. elsevier.es
Interfacial Structure and Orientation: The exact orientation and bonding of the aminosilane molecules at the interface with an inorganic substrate determine the properties of the resulting material. researchgate.netibm.compsu.edu Surface-sensitive techniques like X-ray Photoelectron Spectroscopy (XPS) and Atomic Force Microscopy (AFM) are powerful tools for probing this interfacial region. researchgate.netpsu.eduwiley.com Studies have shown that aminosilanes can adopt different orientations, with some molecules bonded covalently to the surface and others attached through weaker hydrogen bonds. nih.gov
Computational Modeling: Quantum chemistry and molecular dynamics simulations are becoming increasingly important for understanding the reaction mechanisms and predicting the behavior of these systems. nih.gov Computational studies can provide insights into transition states, activation energies, and the role of solvent molecules, complementing experimental findings. nih.gov For instance, computational results suggest that the reaction of aminosilanes can be second-order, with a second aminosilane molecule acting as a catalyst. nih.gov
A significant challenge in the use of aminosilanes is the hydrolytic stability of the siloxane bonds they form, especially in aqueous environments. nih.gov The amine functionality can catalyze the hydrolysis of the very Si-O-Si bonds that hold the coating to the surface, leading to a loss of functionality over time. nih.govresearchgate.net A deeper mechanistic understanding of this degradation process is essential for designing more robust and long-lasting functional surfaces.
Discovery of Unconventional Applications in Emerging Technologies
Beyond its established roles, the unique properties of this compound make it a candidate for a range of unconventional applications in emerging technologies.
Flexible Electronics and Sensors: The ability of aminosilanes to promote adhesion between dissimilar materials is critical for the fabrication of flexible electronic devices, which often involve layers of polymers, metals, and inorganic semiconductors. It can be used to treat surfaces to ensure robust bonding and prevent delamination during flexing. The amino group can also be used to immobilize sensing molecules, creating flexible biosensors or chemical sensors.
Biomedical Devices and Bioactive Coatings: The use of organosilanes to create biocompatible and bioactive coatings on medical implants is a rapidly growing field. hskbrchemical.comnih.govnih.gov this compound can be used to create surfaces that reduce infection, promote tissue integration, and serve as a platform for delivering therapeutic agents. hskbrchemical.comhskbrchemical.com Aminosilane oligomers are being investigated for their ability to improve the biocompatibility and mechanical properties of materials used in the medical field. sanfanchem.com
Energy Storage and Conversion: In batteries and supercapacitors, aminosilanes can be used to modify the surface of electrode materials (e.g., silica, graphite) to improve their dispersion in the electrode slurry and enhance their adhesion to the current collector. This can lead to improved electrochemical performance and longer cycle life.
Semiconductor Manufacturing: Aminosilanes are used in the chemical vapor deposition (CVD) process for depositing silicon oxide films, which are fundamental components of microelectronic devices. metoree.com Novel aminosilane compounds are being developed as precursors that offer advantages over traditional chlorosilanes. google.com
The versatility of this compound means that as new technologies emerge, particularly those that rely on the precise control of surface chemistry and the integration of organic and inorganic components, new and unforeseen applications for this compound will likely be discovered.
Conclusion
Summary of Key Academic Research Contributions on 3-[Ethyl(dimethoxy)silyl]propan-1-amine
Academic research on aminosilanes, the chemical class to which this compound belongs, has primarily focused on their role as versatile coupling agents and surface modifiers. The key contributions from the study of analogous compounds are foundational to understanding its putative functions.
Surface Modification and Functionalization: The most significant research contribution of this class of silanes is in the surface modification of inorganic substrates like silica (B1680970), glass, and metal oxides. researchgate.netresearchgate.net The dimethoxy silyl (B83357) group is designed to hydrolyze in the presence of water, forming reactive silanol (B1196071) groups. These silanols can then condense with hydroxyl groups on the substrate surface, forming a stable, covalent Si-O-Substrate bond. The outward-facing aminopropyl group then presents a chemically reactive organic functionality.
Adhesion Promotion: A major application stemming from surface modification is adhesion promotion between inorganic fillers or reinforcements and organic polymer matrices. researchgate.netonlytrainings.com Research has demonstrated that treating an inorganic surface with an aminosilane (B1250345) significantly improves the interfacial adhesion in composites, leading to enhanced mechanical properties such as strength and durability. onlytrainings.com
Formation of Self-Assembled Monolayers (SAMs): Studies on similar aminosilanes have shown their ability to form well-ordered, thin films on various surfaces. This research is critical for applications in electronics, sensors, and nanotechnology, where precise control over surface chemistry is required. researchgate.net
Biomaterial Engineering: The amine functionality is particularly valuable in biomedical applications. Research has shown that surfaces modified with aminopropyl groups can be used for the subsequent covalent attachment of biomolecules, such as proteins or DNA, and can enhance cell adhesion and proliferation on implant surfaces. wikipedia.org
Key Research Findings on Analogous Aminosilanes
| Research Area | Key Finding | Implication for this compound |
|---|---|---|
| Surface Chemistry | Forms covalent bonds with hydroxyl-rich surfaces via silanol condensation. researchgate.net | Can be used to create a stable, amine-functionalized surface on silica, glass, and metal oxides. |
| Composite Materials | Acts as a coupling agent to improve stress transfer between inorganic fillers and polymer matrices. onlytrainings.com | Likely enhances the mechanical performance of polymer composites. |
| Nanotechnology | Enables the functionalization of nanoparticles for improved dispersion and reactivity. sigmaaldrich.com | Potentially useful for creating advanced nanocomposites and targeted drug delivery systems. nih.gov |
| Biomedical Science | Provides a platform for immobilizing biological molecules on inorganic substrates. wikipedia.org | Could be applied in the development of biosensors and biocompatible coatings. |
Broader Scientific Impact and Implications within Materials Science and Chemistry
The development and study of aminosilanes like this compound have had a profound impact on materials science and chemistry by enabling the creation of advanced hybrid materials. These materials, which combine the properties of both organic and inorganic components, would be otherwise impossible to fabricate.
The primary impact lies in the ability to rationally design the interface between different material phases. In materials science, the interface often governs the bulk properties of a composite. By introducing a molecular layer that can chemically bond to both an inorganic filler and an organic matrix, these silanes overcome the inherent chemical incompatibility between these phases. This has led to the development of high-performance materials used in a wide array of technological applications, from automotive parts to dental restoratives. researchgate.net
In chemistry, these compounds are a prime example of molecular engineering. They provide a versatile toolkit for chemists to control surface properties such as wettability, chemical reactivity, and biocompatibility. researchgate.net The ability to introduce specific functional groups, like the primary amine of this compound, onto otherwise inert surfaces has opened up new avenues for catalysis, chemical sensing, and chromatography. For instance, silica gel modified with aminosilanes is widely used as a weak anion exchanger and a support for solid-phase synthesis.
The broader implications include:
Enhanced Material Durability: By improving interfacial adhesion, aminosilanes help to prevent delamination and failure at the interface, significantly extending the service life of composite materials, coatings, and adhesives. onlytrainings.com
Creation of "Smart" Materials: Functionalized surfaces are a cornerstone of stimuli-responsive materials. The amine group can react to changes in pH or be used as an anchor point for other responsive molecules, leading to materials that can adapt to their environment. acs.org
Advancements in Nanomedicine: The ability to functionalize nanoparticles for targeted drug delivery or diagnostic imaging relies heavily on surface modification, with aminosilanes being a key enabling technology. nih.gov
Outlook for Future Research Endeavors and Unaddressed Challenges in the Study of this compound
While the fundamental principles of how aminosilanes like this compound function are well-established, several challenges and opportunities for future research remain.
Future Research Endeavors:
Development of Advanced Hybrid Materials: Future work will likely focus on using these silanes to construct more complex, multifunctional hybrid materials. This includes creating hierarchical structures where the silane (B1218182) acts as a bridge between nanoscale fillers and a macroscale matrix for applications in lightweight composites and flexible electronics.
Biomedical and Biosensor Applications: A major growth area is the use of aminosilane-modified surfaces in sophisticated biomedical devices. Research is moving towards creating patterned surfaces for controlling cell growth, developing highly sensitive biosensors, and designing drug delivery systems that release their payload in response to specific biological cues. nih.gov
Green Chemistry and Sustainability: Future research will likely explore more environmentally friendly synthesis routes for these silanes and investigate their use with bio-based polymers and fillers to create more sustainable composite materials.
Unaddressed Challenges:
Control over the Silanization Process: A significant challenge is achieving precise control over the structure of the silane layer on a surface. Factors such as ambient humidity, substrate preparation, and reaction conditions can lead to the formation of disordered multilayers or polysiloxane aggregates rather than a uniform monolayer. researchgate.net Overcoming this requires a deeper understanding of the reaction kinetics and surface chemistry.
Long-Term Stability: The hydrolytic stability of the Si-O-Si bonds within the silane layer and the Si-O-Substrate bond can be a concern in humid or aqueous environments. researchgate.net A key challenge is to design new silane structures or co-monomers that enhance the long-term durability of the interfacial bond, particularly for applications in dentistry and marine coatings.
Characterization at the Nanoscale: As applications move towards the nanoscale, the need for advanced analytical techniques to characterize these thin interfacial layers becomes more critical. Developing methods to precisely probe the chemical structure and mechanical properties of the interface remains a significant challenge.
Interactive Data Table: Research Outlook
| Research Area | Key Objective | Potential Challenge |
|---|---|---|
| Advanced Manufacturing | Integration into 3D printing and additive manufacturing to create multi-material objects with tailored interfaces. | Ensuring consistent silane reactivity and bonding during rapid, layer-by-layer fabrication processes. |
| Energy Materials | Modifying electrode surfaces in batteries and fuel cells to improve efficiency and cycle life. | Maintaining interfacial integrity under harsh electrochemical conditions and temperature cycling. |
| Environmental Science | Developing silane-based coatings for water purification membranes to improve fouling resistance. | Ensuring the long-term stability and non-toxicity of the functional coating in continuous use. |
Q & A
Basic: What are the recommended safety protocols for handling 3-[Ethyl(dimethoxy)silyl]propan-1-amine in laboratory settings?
Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (e.g., N95 masks) is advised if aerosolization is possible .
- Ventilation: Work in a fume hood to minimize inhalation risks .
- Emergency Measures: In case of skin contact, wash immediately with soap and water (P302 + P352). For eye exposure, rinse for 15 minutes (P305 + P351 + P338) .
- Waste Disposal: Segregate waste in designated containers and comply with hazardous waste regulations .
Basic: What synthetic methodologies are commonly employed to prepare this compound?
Answer:
- Stepwise Silylation: React propan-1-amine with ethyl(dimethoxy)chlorosilane in anhydrous toluene, using triethylamine as a base to neutralize HCl byproducts. Monitor reaction progress via thin-layer chromatography (TLC) .
- Protection-Deprotection: Temporarily protect the amine group with tert-butoxycarbonyl (Boc) to avoid side reactions during silylation. Deprotect using trifluoroacetic acid (TFA) .
Advanced: How does the ethyl(dimethoxy)silyl group influence the reactivity of propan-1-amine in nucleophilic reactions?
Answer:
- Steric Effects: The bulky silyl group reduces accessibility of the amine lone pair, suppressing direct nucleophilic attacks. This necessitates activation via deprotonation or Lewis acid catalysis .
- Electronic Effects: The electron-donating methoxy groups stabilize the silyl moiety, indirectly modulating the amine’s basicity. Computational studies (e.g., DFT) suggest partial charge redistribution at the Si–N interface .
Advanced: What computational approaches are suitable for predicting the electronic structure and reactivity of this compound?
Answer:
- Density Functional Theory (DFT): Use hybrid functionals like B3LYP with a 6-31G(d,p) basis set to model Si–N bonding and frontier molecular orbitals. Solvent effects (e.g., toluene) can be incorporated via the polarizable continuum model (PCM) .
- Molecular Dynamics (MD): Simulate hydrolytic stability of the silyl group in aqueous environments to predict degradation pathways .
Advanced: How can this compound be utilized in the development of organocatalytic systems?
Answer:
- Enamine Activation: The amine forms enamine intermediates with aldehydes, enabling asymmetric α-functionalization (e.g., aldol reactions) under diarylprolinol silyl ether catalysis .
- Surface Anchoring: The silyl group binds to silica surfaces, immobilizing catalysts for recyclable systems. Characterize surface attachment via FT-IR (Si–O–Si peaks at ~1100 cm⁻¹) .
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Answer:
- NMR Spectroscopy:
- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) detects the molecular ion [M+H]⁺ at m/z 192.1 .
Advanced: What strategies can resolve contradictions in reported reaction yields involving this compound?
Answer:
- Variable Screening: Optimize solvent polarity (e.g., dichloromethane vs. THF) and temperature using design-of-experiments (DoE) software.
- Impurity Analysis: Use HPLC-MS to identify byproducts (e.g., hydrolyzed silyl derivatives) that reduce yields. Adjust drying protocols for moisture-sensitive steps .
Advanced: How does this compound function in surface modification applications?
Answer:
- Silica Functionalization: The silyl group undergoes hydrolysis to form Si–O–Si bonds with hydroxylated surfaces (e.g., glass or nanoparticles). The amine group enables subsequent conjugation with biomolecules or polymers .
- Stability Testing: Accelerated aging studies (e.g., 85°C/85% RH) assess hydrolytic stability. X-ray photoelectron spectroscopy (XPS) quantifies surface amine density post-modification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
